JNJ-38158471
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[6-amino-5-[(E)-methoxyiminomethyl]pyrimidin-4-yl]oxy-2-chlorophenyl]-3-ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN6O3/c1-3-18-15(23)22-12-5-4-9(6-11(12)16)25-14-10(7-21-24-2)13(17)19-8-20-14/h4-8H,3H2,1-2H3,(H2,17,19,20)(H2,18,22,23)/b21-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHCYTJNPVGSBZ-QPSGOUHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2C=NOC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N/OC)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JNJ-38158471: A Comprehensive Technical Guide on its Mechanism of Action as a Potent VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-38158471 is a potent and highly selective, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively abrogates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted action ultimately leads to the inhibition of new blood vessel formation, a critical process in tumor growth and metastasis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and cellular effects.
Core Mechanism of Action: Selective Inhibition of VEGFR-2 Tyrosine Kinase
This compound exerts its therapeutic effect through the competitive inhibition of the VEGFR-2 tyrosine kinase.[1][2][3][4] In the cancerous state, tumor cells secrete Vascular Endothelial Growth Factor (VEGF-A), which binds to VEGFR-2 on the surface of endothelial cells. This ligand-receptor interaction induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation event serves as a docking site for various signaling proteins, initiating a cascade of downstream pathways that promote angiogenesis.
This compound selectively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues. This action effectively blocks the initiation of the downstream signaling cascade, thereby inhibiting the pro-angiogenic effects of VEGF.
Quantitative Data: Kinase Inhibition Profile
The selectivity and potency of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for VEGFR-2, with notable, albeit lesser, activity against other related tyrosine kinases such as RET and KIT.
| Kinase Target | IC50 (nM) |
| VEGFR-2 (KDR/Flk-1) | 40 - 42 |
| RET | 180 |
| KIT | 500 |
| FMS (CSF-1R) | 624 |
| PDGFRα | 1,109 |
| VEGFR-3 | 1,112 |
| VEGFR-1 | 4,451 |
| FLT3 | 4,810 |
Table 1: In vitro kinase inhibition profile of this compound. Data compiled from multiple sources.[1][3][4]
Signaling Pathway Inhibition
By inhibiting VEGFR-2 autophosphorylation, this compound effectively blocks the activation of key downstream signaling pathways that are crucial for endothelial cell function.
Figure 1: this compound Inhibition of VEGFR-2 Signaling Pathway. This diagram illustrates how this compound blocks the VEGF-induced signaling cascade.
Experimental Protocols
The following sections detail the methodologies for key experiments that have elucidated the mechanism of action of this compound.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein tyrosine kinases.
Methodology:
-
Recombinant human kinase domains are incubated with a specific peptide substrate and ATP in a suitable buffer system.
-
This compound is added in a range of concentrations.
-
The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using methods such as Homogeneous Time-Resolved Fluorescence (HTRF) or filter-binding assays with radiolabeled ATP.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
VEGFR-2 Autophosphorylation Assay in HUVECs
Objective: To assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence and then serum-starved overnight.
-
The cells are pre-incubated with various concentrations of this compound (e.g., 1-500 nM) for 1 hour.[3]
-
The cells are then stimulated with recombinant human VEGF-A (e.g., 10 ng/mL) for a short period (e.g., 5 minutes).
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using primary antibodies specific for phosphorylated VEGFR-2 (e.g., pY1175) and total VEGFR-2.
-
The band intensities are quantified, and the ratio of phosphorylated to total VEGFR-2 is calculated to determine the extent of inhibition.[5][6][7]
Figure 2: Workflow for VEGFR-2 Autophosphorylation Assay. A schematic of the key steps in the Western blot analysis.
HUVEC Migration (Scratch) Assay
Objective: To evaluate the effect of this compound on VEGF-induced endothelial cell migration.
Methodology:
-
HUVECs are grown to a confluent monolayer in multi-well plates.
-
A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.[1][8]
-
The cells are washed to remove debris and then incubated with media containing VEGF-A and different concentrations of this compound (e.g., 50-1000 nM).[3]
-
The "wound" area is imaged at time zero and after a set period (e.g., 12-16 hours).[3]
-
The extent of cell migration into the cell-free area is quantified by measuring the change in the width of the scratch over time.
In Vivo Corneal Neovascularization Assay
Objective: To assess the anti-angiogenic activity of this compound in an in vivo model.
Methodology:
-
Slow-release pellets containing VEGF are surgically implanted into the corneal stroma of anesthetized mice.[9][10]
-
Mice are treated with this compound (e.g., 10 or 100 mg/kg, once daily by oral gavage) or a vehicle control.[3]
-
After a defined period (e.g., 5-7 days), the corneas are examined under a microscope.
-
The area of neovascularization is quantified by measuring the length and clock hours of new blood vessel growth from the limbus.
Human Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of this compound in preclinical cancer models.
Methodology:
-
Human tumor cells (e.g., HCT116 colorectal carcinoma) are subcutaneously injected into immunocompromised mice.[2][11]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses (e.g., 10-200 mg/kg/day).[3]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.
Figure 3: Workflow for Human Tumor Xenograft Model. A simplified representation of the in vivo efficacy study.
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2 tyrosine kinase. Its mechanism of action is well-characterized, involving the direct inhibition of VEGFR-2 autophosphorylation and the subsequent blockade of downstream signaling pathways essential for angiogenesis. The preclinical data from in vitro and in vivo studies strongly support its anti-angiogenic and anti-tumor activities. This in-depth technical guide provides a comprehensive overview of the core mechanism, quantitative data, and experimental methodologies that form the basis of our understanding of this compound, making it a valuable resource for researchers and professionals in the field of oncology drug development.
References
- 1. HUVEC wound healing assay [bio-protocol.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-VEGF Receptor 2 (Tyr1054, Tyr1059) Polyclonal Antibody (44-1047G) [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. med.virginia.edu [med.virginia.edu]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
JNJ-38158471: A Technical Guide to its Primary and Secondary Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-38158471 is a potent, orally bioavailable tyrosine kinase inhibitor. This document provides a comprehensive technical overview of its primary and secondary molecular targets, associated signaling pathways, and the experimental methodologies used for their characterization. This compound primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), playing a critical role in angiogenesis. Its secondary targets include the receptor tyrosine kinases Ret and Kit, which are implicated in various oncogenic processes. This guide is intended to serve as a detailed resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.
Core Pharmacological Profile
This compound is a selective inhibitor of several receptor tyrosine kinases, with a primary affinity for VEGFR-2. Its inhibitory action on these kinases disrupts downstream signaling cascades that are crucial for cell proliferation, migration, and survival, particularly in the context of tumor angiogenesis and growth.[1]
Data Presentation: Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against its primary and secondary targets.
| Target | IC50 (nM) | Assay Type |
| VEGFR-2 (KDR) | 40 | Cell-free kinase assay |
| Ret | 180 | Cell-free kinase assay |
| Kit | 500 | Cell-free kinase assay |
Primary Target: VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[2][3][4] this compound's high affinity for VEGFR-2 makes it a potent anti-angiogenic agent.
VEGFR-2 Signaling Pathway
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including:
-
PLCγ-PKC-MAPK Pathway: This pathway is central to endothelial cell proliferation.[2][5]
-
PI3K-Akt Pathway: This pathway is crucial for endothelial cell survival and vascular permeability.[3][5][6]
-
Src-p38 MAPK Pathway: This pathway is involved in endothelial cell migration.[5][6]
The inhibition of VEGFR-2 by this compound blocks these downstream events, leading to a reduction in angiogenesis.
Secondary Targets: Ret and Kit
This compound also exhibits inhibitory activity against the receptor tyrosine kinases Ret and Kit, albeit at higher concentrations than for VEGFR-2.
Ret Signaling Pathway
The Ret receptor tyrosine kinase is activated by glial cell line-derived neurotrophic factor (GDNF) family ligands.[7] Aberrant Ret signaling is a known driver in several types of cancer.[8] Downstream signaling pathways activated by Ret include:
References
- 1. This compound | 951151-97-6 | BNB15197 | Biosynth [biosynth.com]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. cusabio.com [cusabio.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent and Selective Inhibition of VEGFR-2 by JNJ-38158471: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of JNJ-38158471, a potent and orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive understanding of this compound's mechanism of action.
Core Efficacy: Sub-nanomolar Inhibition of VEGFR-2
This compound demonstrates high-potency inhibition of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels. In vitro studies have established a half-maximal inhibitory concentration (IC50) for this compound against VEGFR-2 in the low nanomolar range, underscoring its potential as a targeted therapeutic agent.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been rigorously quantified against a panel of kinases to determine its selectivity profile. The following table summarizes the IC50 values, providing a clear comparison of its potency against VEGFR-2 and other related kinases.
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 40 - 42 [1][2][3] |
| RET | 180 - 183[1][2] |
| KIT | 500 - 511[1][2] |
| FMS (CSF-1R) | 624[1] |
| PDGFRα | 1,109[1] |
| VEGFR-3 | 1,112[1] |
| VEGFR-1 | >1,000 - 4,451[1][3] |
| FLT3 | 4,810[1] |
Table 1: In vitro inhibitory activity of this compound against a panel of protein kinases. Data compiled from multiple sources.[1][2][3]
Cellular Activity: Inhibition of VEGFR-2 Phosphorylation and Endothelial Cell Function
The potent enzymatic inhibition of VEGFR-2 by this compound translates to significant cellular effects. In Human Umbilical Vein Endothelial Cells (HUVECs), this compound effectively inhibits VEGF-stimulated VEGFR-2 autophosphorylation at concentrations as low as 1 nM.[2] This inhibition of a critical signaling event leads to the suppression of downstream cellular processes. Specifically, this compound has been shown to inhibit VEGF-dependent HUVEC migration at concentrations between 50 and 1000 nM, without inducing cellular toxicity.[2]
Visualizing the Mechanism: VEGFR-2 Signaling and Assay Workflow
To further elucidate the context of this compound's action, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical experimental workflow for assessing kinase inhibition.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Generalized Workflow for an In Vitro Kinase Inhibition Assay.
Experimental Protocols
The determination of the inhibitory activity of this compound against VEGFR-2 and other kinases involves specific in vitro assays. While the precise details can vary between studies, a representative methodology is outlined below.
In Vitro Kinase Assay (General Protocol)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity (IC50).
-
Materials:
-
Recombinant human kinase domains (e.g., VEGFR-2, RET, KIT).
-
Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1).
-
Adenosine triphosphate (ATP).
-
This compound, serially diluted.
-
Assay buffer (containing appropriate salts, DTT, and BSA).
-
Microplates (e.g., 96-well or 384-well).
-
Detection reagents (e.g., phosphospecific antibodies, fluorescent probes).
-
-
Procedure:
-
A solution of the recombinant kinase is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature in the wells of a microplate.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. The ATP concentration is typically kept at or near the Km value for each specific kinase to ensure competitive binding conditions.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method. This can include methods such as mobility shift assays (MSA), immobilized metal ion affinity-based fluorescence polarization (IMAP), or enzyme-linked immunosorbent assays (ELISA).
-
The resulting data are plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cellular VEGFR-2 Autophosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit the autophosphorylation of VEGFR-2 in a cellular context.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure:
-
HUVECs are cultured to sub-confluency and then serum-starved for a period (e.g., 16-24 hours) to reduce basal receptor phosphorylation.
-
The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
The cells are then stimulated with a pro-angiogenic factor, typically VEGF, for a short period (e.g., 5-10 minutes) to induce VEGFR-2 autophosphorylation.
-
Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
-
The level of phosphorylated VEGFR-2 is assessed by methods such as Western blotting or ELISA using an antibody specific for the phosphorylated form of the receptor.
-
The results are quantified and expressed as a percentage of the VEGF-stimulated control (without inhibitor).
-
Conclusion
This compound is a highly potent and selective inhibitor of VEGFR-2, with a well-defined in vitro and cellular activity profile. Its ability to effectively block VEGFR-2 signaling at nanomolar concentrations highlights its potential as a valuable tool for angiogenesis research and as a candidate for further therapeutic development. The detailed data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of targeted cancer therapy and other angiogenesis-dependent diseases.
References
JNJ-38158471: A Technical Overview of its RET Kinase Inhibition Pathway
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the RET kinase inhibition pathway with a focus on the investigational compound JNJ-38158471. This document synthesizes the available preclinical data, outlines relevant experimental methodologies, and visualizes the core biological and experimental processes.
Introduction to the RET Receptor Tyrosine Kinase
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Ligand-independent constitutive activation of RET, resulting from genetic alterations such as point mutations or chromosomal rearrangements, is a known driver in various human cancers, including non-small cell lung cancer (NSCLC) and medullary and papillary thyroid carcinomas.[1][2] This oncogenic activation triggers downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and tumor growth.[1] Consequently, the RET kinase has emerged as a significant therapeutic target for the development of specific inhibitors.
This compound: A Multi-Kinase Inhibitor
This compound is a small molecule tyrosine kinase inhibitor.[2] Available biochemical data indicates that it is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and also exhibits inhibitory activity against RET and Kit kinases.[3][4] The compound is identified by the CAS number 951151-97-6 and its chemical name is (E)-1-(4-(6-amino-5-((methoxyimino)methyl)pyrimidin-4-yloxy)-2-chlorophenyl)-3-ethylurea.[4]
Quantitative Inhibitory Activity
The in vitro inhibitory potency of this compound against key tyrosine kinases is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 40 |
| RET | 180 |
| Kit | 500 |
Data sourced from publicly available information from chemical suppliers.[3][4]
The RET Kinase Signaling and Inhibition Pathway
The RET receptor is activated upon binding of a complex formed by a glial cell line-derived neurotrophic factor (GDNF) family ligand and a GDNF family receptor alpha (GFRα) co-receptor. This activation leads to receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. These phosphotyrosine residues then serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades that promote cell proliferation and survival.
In oncogenic contexts, RET is constitutively active, leading to perpetual downstream signaling. This compound, as a RET inhibitor, is designed to bind to the ATP-binding pocket of the RET kinase domain, thereby preventing the phosphorylation of its substrates and blocking the aberrant signaling.
Caption: RET Signaling Pathway and Inhibition by this compound.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of IC50 values for kinase inhibitors like this compound is typically performed using in vitro kinase inhibition assays. While the specific protocol for this compound has not been publicly disclosed, a general methodology is outlined below.
General Principle
An in vitro kinase assay measures the enzymatic activity of a purified kinase in the presence of varying concentrations of an inhibitor. The activity is often quantified by measuring the amount of phosphorylated substrate produced, which can be detected using various methods, such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence.
Representative Workflow
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Detailed Steps
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock to create a range of concentrations for testing.
-
Prepare a reaction buffer containing purified recombinant RET kinase, a specific substrate peptide, and ATP (often radiolabeled or modified for detection).
-
-
Kinase Reaction:
-
In a multi-well plate, combine the reaction buffer with each concentration of this compound.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution or denaturing the enzyme).
-
Separate the phosphorylated substrate from the unreacted components.
-
Quantify the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., scintillation counting for radioactive assays, fluorescence polarization, or luminescence).
-
-
Data Analysis:
-
Plot the kinase activity (as a percentage of the control) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Determine the IC50 value from the fitted curve.
-
Conclusion
This compound is a multi-kinase inhibitor with demonstrated in vitro activity against VEGFR-2, RET, and Kit. Its ability to inhibit RET kinase suggests its potential as a therapeutic agent in cancers driven by aberrant RET signaling. The information publicly available on this compound is currently limited to its biochemical profile from commercial suppliers, and no peer-reviewed preclinical or clinical studies have been published to date. Further research is necessary to fully characterize its mechanism of action, selectivity, in vivo efficacy, and safety profile to establish its potential as a clinical candidate. This guide provides a foundational understanding of the RET inhibition pathway and the methodologies used to characterize inhibitors like this compound, serving as a valuable resource for the scientific community.
References
- 1. Mechanisms of Resistance to Selective RET Tyrosine Kinase Inhibitors in RET Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-1-(4-((6-amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea; CAS No.: 951151-97-6; Synonyms: this compound [chemshuttle.com]
- 3. Advances in Targeting RET-dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-38158471: A Technical Guide for Researchers
An In-depth Overview of the Chemical Structure, Properties, and Preclinical Profile of a Selective VEGFR-2 Inhibitor
This technical guide provides a comprehensive overview of JNJ-38158471, a potent and selective tyrosine kinase inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical characteristics, mechanism of action, and preclinical efficacy. All quantitative data is presented in structured tables for ease of comparison, and key biological pathways and experimental workflows are visualized using diagrams.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor belonging to the class of ethylureas. Its chemical identity and fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | (E)-1-(4-((6-Amino-5-((methoxyimino)methyl)pyrimidin-4-yl)oxy)-2-chlorophenyl)-3-ethylurea[1] |
| Chemical Formula | C₁₅H₁₇ClN₆O₃[1][2] |
| Molecular Weight | 364.79 g/mol [1][2] |
| SMILES | CCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC(=C2/C=N\OC)N)Cl[2] |
| CAS Number | 951151-97-6[1][2][3] |
| Solubility | DMSO > 112 mg/mL, Water > 1 mg/mL, Ethanol > 4 mg/mL[1] |
Pharmacodynamics and Mechanism of Action
This compound is a highly selective and orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFR-2, this compound disrupts the signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Kinase Inhibitory Profile
The inhibitory activity of this compound has been characterized against a panel of tyrosine kinases, demonstrating significant selectivity for VEGFR-2.
| Target Kinase | IC₅₀ (nM) |
| VEGFR-2 | 40[3][4] |
| Ret | 180[3] |
| Kit | 500[3] |
| VEGFR-1 | >1000[3] |
| VEGFR-3 | >1000[3] |
Signaling Pathway
This compound exerts its anti-angiogenic effects by blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby inhibiting the activation of downstream signaling pathways crucial for endothelial cell function.
Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Preclinical Pharmacokinetics
In Vitro and In Vivo Efficacy
The anti-angiogenic and anti-tumor activity of this compound has been demonstrated in a variety of preclinical models.
In Vitro Studies
| Assay | Cell Line | Treatment | Key Findings |
| VEGFR-2 Autophosphorylation | HUVEC | 1-500 nM this compound | Inhibition of VEGF-stimulated VEGFR-2 autophosphorylation. |
| Endothelial Cell Migration | HUVEC | 50-1000 nM this compound | Significant inhibition of VEGF-dependent HUVEC migration. |
In Vivo Studies
| Model | Dosing Regimen | Key Findings |
| Mouse Corneal Neovascularization | 10 or 100 mg/kg, p.o., once daily | Inhibition of VEGF-induced corneal neovascularization. |
| A431 Human Tumor Xenograft | 10-200 mg/kg, p.o. | Dose-dependent inhibition of tumor growth. |
| HCT116 Human Tumor Xenograft | 10-200 mg/kg, p.o. | Dose-dependent inhibition of tumor growth. |
| APC min-Mouse Model | Not specified | Inhibition of polyp formation. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of this compound.
HUVEC Migration Assay (Boyden Chamber)
This assay assesses the ability of a compound to inhibit the migration of human umbilical vein endothelial cells (HUVECs) towards a chemoattractant, such as VEGF.
Figure 2: Generalized workflow for a HUVEC migration assay.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
-
Serum Starvation: Prior to the assay, cells are typically serum-starved to reduce basal migration.
-
Chamber Preparation: A Boyden chamber apparatus, consisting of an upper and lower well separated by a porous membrane, is used.
-
Chemoattractant Addition: A solution containing a chemoattractant (e.g., VEGF) is added to the lower chamber.
-
Cell Seeding: A suspension of HUVECs, pre-incubated with various concentrations of this compound or a vehicle control, is added to the upper chamber.
-
Incubation: The chamber is incubated for a defined period to allow for cell migration through the pores of the membrane towards the chemoattractant.
-
Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
Quantification: The number of migrated cells is quantified by microscopy.
Tumor Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of a compound in an animal model bearing human tumors.
References
- 1. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on pharmacokinetics and tissue distribution of single dose oral tryptanthrin in Kunming mice by validated reversed-phase high-performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-38158471: A Preclinical Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for JNJ-38158471, a potent and selective tyrosine kinase inhibitor. The information presented herein is a compilation of publicly available data intended to inform researchers and professionals in the field of drug development.
Core Compound Activity
This compound is an orally bioavailable, small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] Preclinical data have demonstrated its high selectivity and potent anti-tumor activity in both in vitro and in vivo models.[1]
In Vitro Inhibitory Activity
This compound exhibits high selectivity for VEGFR-2. The following table summarizes the half-maximal inhibitory concentrations (IC50) against various tyrosine kinases.
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 40[1] |
| Ret | 180[1] |
| Kit | 500[1] |
| VEGFR-1 | >1000[1] |
| VEGFR-3 | >1000[1] |
| Raf | No significant activity[1] |
Cellular Activity
In cell-based assays, this compound demonstrated potent inhibition of VEGF-stimulated VEGFR-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations.[1][2][3] Furthermore, it effectively inhibited VEGF-dependent migration of endothelial cells.[1]
In Vivo Efficacy
Preclinical studies in various animal models have shown significant anti-tumor efficacy of this compound.
Xenograft Tumor Models
Once-daily oral administration of this compound resulted in substantial tumor growth inhibition in several human tumor xenograft models in nude mice.
| Tumor Model | Maximum Tumor Growth Inhibition |
| A431 (Epidermoid Carcinoma) | Up to 90%[1] |
| HCT116 (Colorectal Carcinoma) | Up to 90%[1] |
| A375 (Melanoma) | Up to 90%[1] |
Notably, in the A375 melanoma xenograft model, a significant delay in tumor growth was observed for up to four weeks after the cessation of monotherapy with this compound.[1] In the HCT116 colorectal cancer model, daily oral doses ranging from 10 to 200 mg/kg led to a decrease in tumor size.[3]
Angiogenesis Models
This compound demonstrated potent anti-angiogenic effects in vivo.
| Model | Treatment | Result |
| VEGF-induced Corneal Angiogenesis (C57BL/6J mice) | 100 mg/kg, once daily | 83% inhibition of neovascularization[2] |
| VEGF-induced Corneal Angiogenesis (C57BL/6J mice) | 10 mg/kg, once daily | 15% inhibition of neovascularization[2] |
| Spontaneous Polyp Formation (APC min-mouse model) | Not specified | Inhibition of polyp formation[1] |
The compound was reported to be well-tolerated in these animal models.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor and anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound prevents this autophosphorylation and subsequent downstream signaling.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
While specific, detailed internal protocols for the preclinical studies on this compound are not publicly available, the following represents generalized methodologies based on standard practices for the types of experiments conducted.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the IC50 of this compound against target kinases.
Materials:
-
Recombinant human kinase enzymes (e.g., VEGFR-2, Ret, Kit)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically containing MgCl2, MnCl2, DTT)
-
This compound (in various concentrations)
-
Microtiter plates
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)
Procedure:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in assay buffer.
-
In a microtiter plate, add the kinase enzyme, the kinase-specific substrate, and the various concentrations of this compound.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or the amount of phosphorylated substrate.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular VEGFR-2 Phosphorylation Assay (General Protocol)
Objective: To assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
VEGF (Vascular Endothelial Growth Factor)
-
This compound
-
Lysis buffer
-
Antibodies: anti-phospho-VEGFR-2 (pY1175), anti-total-VEGFR-2
-
ELISA plates or Western blotting equipment
Procedure:
-
Culture HUVECs to near confluence and then serum-starve for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a specific concentration of VEGF for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated VEGFR-2 and total VEGFR-2 using a sandwich ELISA or Western blotting.
-
Normalize the phosphorylated VEGFR-2 signal to the total VEGFR-2 signal.
-
Determine the concentration-dependent inhibition of VEGFR-2 phosphorylation by this compound.
In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human tumor cell line (e.g., HCT116)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a specific number of tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally, once daily, at various dose levels. The control group receives the vehicle.
-
Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Caption: A generalized preclinical experimental workflow for the evaluation of a kinase inhibitor like this compound.
References
The Role of JNJ-38158471 in Inhibiting Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-38158471 is a potent and selective small-molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively abrogates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. This targeted inhibition of VEGFR-2 leads to a significant reduction in tumor-associated neovascularization, thereby restricting tumor growth and progression. This technical guide provides an in-depth overview of the preclinical data supporting the anti-angiogenic activity of this compound, detailed experimental protocols for key assays, and a visual representation of its mechanism of action.
Core Mechanism of Action: Selective VEGFR-2 Inhibition
This compound is a tyrosine kinase inhibitor with high affinity for VEGFR-2.[1][2] Its primary mechanism involves blocking the autophosphorylation of VEGFR-2 upon binding of its ligand, VEGF.[2] This action effectively halts the initiation of downstream signaling cascades that are pivotal for the angiogenic process.
Signaling Pathway Inhibition
The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways essential for angiogenesis. This compound, by preventing this initial phosphorylation step, effectively blocks these signaling events.
Quantitative Preclinical Data
The anti-angiogenic properties of this compound have been demonstrated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Kinase Inhibition Profile
This compound exhibits high selectivity for VEGFR-2 over other related kinases.
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 42 [2] |
| RET | 183[2] |
| KIT | 511[2] |
| FMS | 624[2] |
| PDGFRα | 1,109[2] |
| VEGFR-3 | 1,112[2] |
| VEGFR-1 | 4,451[2] |
| FLT3 | 4,810[2] |
| Table 1: Inhibitory activity of this compound against a panel of tyrosine kinases. Data represent the half-maximal inhibitory concentration (IC50). |
In Vitro Cellular Activity
This compound effectively inhibits key functions of endothelial cells stimulated by VEGF.
| Assay | Cell Type | Treatment | Result |
| VEGFR-2 Autophosphorylation | HUVECs | 10, 100, or 500 nM this compound | Decreased VEGF-induced phosphorylation[2] |
| Cell Migration | HUVECs | 1 µM this compound | Inhibition of VEGF-induced migration[2] |
| Table 2: In vitro anti-angiogenic effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs). |
In Vivo Efficacy
Preclinical in vivo models demonstrate the potent anti-angiogenic and anti-tumor activity of this compound.
| Animal Model | Assay | Treatment | Result |
| Mouse | Corneal Neovascularization | 100 mg/kg this compound | Reduction in VEGF-induced neovascularization[2] |
| Mouse Xenograft | HCT116 Colorectal Cancer | 10 to 200 mg/kg/day this compound | Dose-dependent decrease in tumor size[2] |
| Mouse Model | Spontaneous Colorectal Adenoma (Apc+/Min-FCCC) | 100 mg/kg/day this compound | Reduction in polyp number[2] |
| Table 3: In vivo anti-angiogenic and anti-tumor efficacy of this compound. |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-angiogenic activity of this compound.
VEGFR-2 Autophosphorylation Assay in HUVECs
This assay quantifies the ability of this compound to inhibit the VEGF-induced phosphorylation of VEGFR-2 in a cellular context.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial cell growth medium until they reach 80-90% confluency.
-
Serum Starvation: Cells are serum-starved for 18-24 hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: HUVECs are pre-incubated with varying concentrations of this compound (e.g., 10, 100, 500 nM) or vehicle control for 1-2 hours.
-
VEGF Stimulation: Cells are stimulated with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C to induce VEGFR-2 phosphorylation.
-
Cell Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Protein concentration in the lysates is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total VEGFR-2 to confirm equal protein loading.
-
-
Quantification: Densitometry is used to quantify the band intensities of pVEGFR-2 and total VEGFR-2, and the ratio of pVEGFR-2 to total VEGFR-2 is calculated.
HUVEC Migration Assay (Transwell Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells towards a chemoattractant.
Methodology:
-
Cell Preparation: HUVECs are serum-starved for 4-6 hours.
-
Assay Setup:
-
Transwell inserts (e.g., 8 µm pore size) are coated with an extracellular matrix protein such as fibronectin or collagen.
-
The lower chamber of the transwell plate is filled with endothelial basal medium containing VEGF as a chemoattractant.
-
Serum-starved HUVECs are resuspended in serum-free medium containing this compound (e.g., 1 µM) or vehicle control and seeded into the upper chamber of the transwell insert.
-
-
Incubation: The plate is incubated for 4-6 hours at 37°C to allow for cell migration.
-
Cell Removal and Staining:
-
Non-migrated cells on the upper surface of the insert membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet or DAPI.
-
-
Quantification: The number of migrated cells is counted in several random fields under a microscope, or the stain is eluted and the absorbance is measured.
Mouse Corneal Micropocket Assay
This in vivo assay provides a quantitative measure of angiogenesis in a normally avascular tissue.
Methodology:
-
Pellet Preparation: Slow-release pellets containing a pro-angiogenic factor (e.g., VEGF or bFGF) and sucralfate are prepared.
-
Animal Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Surgical Procedure:
-
A micropocket is surgically created in the corneal stroma of the mouse eye using a fine needle.
-
The prepared pellet is implanted into the micropocket.
-
-
Drug Administration: this compound (e.g., 100 mg/kg) or vehicle control is administered to the mice daily via oral gavage.
-
Observation and Quantification:
-
After a set period (e.g., 5-7 days), the corneas are examined under a slit-lamp biomicroscope.
-
The area of neovascularization is quantified by measuring the vessel length and the circumferential extent of vessel growth.
-
-
Histological Analysis (Optional): Corneas can be excised, fixed, and sectioned for immunohistochemical staining of blood vessels (e.g., using an anti-CD31 antibody) to determine microvessel density.
HCT116 Colorectal Cancer Xenograft Model
This in vivo tumor model evaluates the efficacy of this compound in inhibiting the growth of an established human tumor in an immunodeficient mouse.
Methodology:
-
Cell Culture and Implantation:
-
HCT116 human colorectal carcinoma cells are cultured in appropriate media.
-
A specific number of cells (e.g., 5 x 10^6) are suspended in PBS or Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment groups.
-
This compound (e.g., 10-200 mg/kg) or vehicle control is administered daily via oral gavage.
-
-
Tumor Measurement and Monitoring:
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers.
-
Tumor volume is calculated using the formula: (length x width²)/2.
-
Animal body weight and general health are also monitored.
-
-
Study Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size.
-
Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry for microvessel density).
-
Tumor growth inhibition (TGI) is calculated for each treatment group compared to the control group.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating the anti-angiogenic and anti-tumor properties of a compound like this compound.
Conclusion
This compound is a highly selective and potent inhibitor of VEGFR-2 that demonstrates significant anti-angiogenic and anti-tumor activity in preclinical models. Its mechanism of action, centered on the blockade of VEGF-induced signaling in endothelial cells, translates to a robust inhibition of neovascularization and subsequent tumor growth. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel anti-angiogenic therapies.
References
JNJ-38158471: A Potent VEGFR-2 Inhibitor in Cancer Cell Lines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38158471 is a selective and orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound disrupts the signaling pathways crucial for the formation of new blood vessels, a process essential for tumor growth and metastasis. This technical guide provides a comprehensive overview of the activity of this compound in various cancer cell lines, detailing its mechanism of action, experimental protocols, and quantitative data to support further research and development.
Core Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
This compound exerts its anti-cancer effects primarily by inhibiting the tyrosine kinase activity of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates a complex network of downstream signaling pathways that regulate endothelial cell proliferation, migration, and survival.
This compound competitively binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling molecules. The primary pathways affected by this compound inhibition include:
-
PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[1][2]
-
PI3K-Akt Pathway: This pathway is a key regulator of endothelial cell survival and migration.[1]
-
Src-p38 MAPK Pathway: This pathway is involved in cell migration and actin cytoskeleton reorganization.
By blocking these critical signaling cascades, this compound effectively inhibits the fundamental processes of angiogenesis.
Quantitative Data: In Vitro Efficacy
The inhibitory activity of this compound has been quantified against several key tyrosine kinases, demonstrating its high selectivity for VEGFR-2.
| Target | IC50 (nM) |
| VEGFR-2 | 40 |
| RET | 180 |
| KIT | 500 |
Table 1: Kinase inhibitory activity of this compound.
While comprehensive data on the direct anti-proliferative effects of this compound across a wide range of cancer cell lines is not extensively available in the public domain, its potent anti-angiogenic activity has been demonstrated in various in vitro and in vivo models. The compound has shown significant inhibitory effects on the growth of human colorectal carcinoma (HCT116) and epidermoid carcinoma (A431) xenografts in mice.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay) for HCT116 Cells
This protocol is adapted from a general procedure for assessing the effect of a compound on the viability of HCT116 human colorectal cancer cells.[3][4][5]
Materials:
-
HCT116 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 20 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log concentration of this compound.
VEGFR-2 Kinase Assay
This protocol provides a general framework for assessing the in vitro kinase activity of VEGFR-2 in the presence of an inhibitor.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound
-
Kinase-Glo™ Luminescent Kinase Assay Kit
-
White 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing kinase buffer, DTT (optional), and the substrate.
-
Inhibitor Addition: Add this compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the diluted VEGFR-2 kinase to all wells except the negative control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 45 minutes).
-
Signal Detection: Add the Kinase-Glo™ reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The inhibitory activity of this compound is determined by the reduction in the luminescent signal compared to the positive control.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model using a cancer cell line such as HCT116 or A431.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HCT116 or A431 cancer cells
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the this compound-treated and control groups to determine the in vivo efficacy.
Visualizations
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion
This compound is a potent and selective inhibitor of VEGFR-2 with demonstrated anti-angiogenic and anti-tumor activity. Its mechanism of action through the inhibition of key signaling pathways provides a strong rationale for its investigation in a variety of cancer types. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the therapeutic potential of this compound and to design robust preclinical studies. Further investigation into its direct anti-proliferative effects on a broader panel of cancer cell lines will provide a more complete understanding of its full anti-cancer spectrum.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
JNJ-38158471 In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38158471 is a potent and selective tyrosine kinase inhibitor.[1] It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[2][3][4][5] In addition to its high affinity for VEGFR-2, this compound also demonstrates inhibitory activity against other related tyrosine kinases, including Ret and Kit.[2][3][4][5] This document provides detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds. The provided methodologies cover both biochemical and cell-based assays to assess the potency and cellular effects of the inhibitor.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of VEGFR-2, binding to the kinase domain and preventing the transfer of a phosphate group from ATP to its tyrosine kinase substrate. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, and survival, all of which are critical processes in angiogenesis. By inhibiting VEGFR-2, this compound effectively suppresses these pro-angiogenic signals.
VEGFR-2 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound against its primary and secondary targets has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 (nM) | Reference |
| VEGFR-2 | Biochemical | 40 | [2][3][4][5] |
| Ret | Biochemical | 180 | [2][3][4] |
| Kit | Biochemical | 500 | [2][3][4] |
| VEGFR-2 | Cell-based (HUVEC) | ~10 | [4] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (VEGFR-2, Ret, Kit)
This protocol describes a generic method to determine the in vitro inhibitory activity of this compound against purified tyrosine kinase enzymes.
Objective: To determine the IC50 value of this compound for VEGFR-2, Ret, and Kit kinases.
Materials:
-
Recombinant human VEGFR-2, Ret, or Kit kinase domain.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP (Adenosine triphosphate).
-
This compound.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent.
-
96-well or 384-well white assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.
-
In a multi-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the kinase and peptide substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Biochemical Kinase Inhibition Assay Workflow.
Cell-Based VEGFR-2 Phosphorylation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation in a cellular context.[4]
Objective: To determine the cellular potency of this compound by measuring the inhibition of VEGFR-2 phosphorylation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Cell Growth Medium (e.g., EGM-2).
-
VEGF-A (Vascular Endothelial Growth Factor A).
-
This compound.
-
Serum-free basal medium.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-phospho-VEGFR-2 (Tyr1175) antibody.
-
Anti-total-VEGFR-2 antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Seed HUVECs in multi-well plates and grow to near confluence.
-
Starve the cells in serum-free basal medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.[4]
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-VEGFR-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percent inhibition of phosphorylation for each this compound concentration and determine the IC50 value.
HUVEC Proliferation/Viability Assay
This assay measures the effect of this compound on the proliferation and viability of endothelial cells.
Objective: To evaluate the anti-proliferative effect of this compound on HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial Cell Growth Medium.
-
VEGF-A.
-
This compound.
-
Serum-free basal medium.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT).
-
96-well clear-bottom black or white plates.
-
Plate reader for luminescence or absorbance.
Procedure:
-
Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in complete growth medium.
-
Allow the cells to attach overnight.
-
Replace the medium with low-serum or serum-free basal medium containing various concentrations of this compound or DMSO.
-
Add VEGF-A to the appropriate wells to stimulate proliferation. Include a non-stimulated control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Measure cell viability using a chosen reagent according to the manufacturer's protocol.
-
Calculate the percent inhibition of proliferation for each concentration of this compound and determine the IC50 value.
Cell-Based Assay Workflow for this compound.
Conclusion
The in vitro assays described provide a robust framework for the characterization of this compound and other tyrosine kinase inhibitors targeting VEGFR-2, Ret, and Kit. The biochemical assays allow for the direct assessment of enzymatic inhibition, while the cell-based assays provide crucial information on the compound's activity in a more physiologically relevant context. The collective data from these assays are essential for understanding the mechanism of action, potency, and selectivity of such inhibitors in the drug discovery and development process.
References
- 1. The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing safety-related drug attrition: the use of in vitro pharmacological profiling | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Optimizing Cell-Based Assays for c-Met Kinase Inhibitors: Application Notes and Protocols Featuring JNJ-38877605
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and optimized protocols for the development of robust cell-based assays to evaluate the potency and efficacy of c-Met kinase inhibitors, using JNJ-38877605 as a representative compound. The c-Met signaling pathway, a critical driver in various cancers, is a key target for therapeutic intervention.[1][2][3] Accurate and reproducible cell-based assays are essential for the preclinical evaluation of candidate inhibitors.[4][5] This guide outlines methodologies for assessing c-Met phosphorylation, downstream signaling, and cell viability, complete with data presentation tables and workflow diagrams to facilitate experimental design and execution.
Introduction to c-Met Signaling and Inhibition
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[1][6] These pathways are crucial for cell proliferation, survival, migration, and invasion.[2][7] Dysregulation of c-Met signaling, through overexpression, mutation, or amplification, is implicated in the progression of numerous cancers.[3][6]
JNJ-38877605 is a potent and selective ATP-competitive inhibitor of c-Met with an IC50 of 4 nM.[8][9][10] It has demonstrated significant inhibition of HGF-stimulated and constitutively activated c-Met phosphorylation in vitro.[8][9] Developing reliable cell-based assays is paramount for characterizing the cellular activity of such inhibitors and translating biochemical potency into functional efficacy.[4]
The c-Met Signaling Pathway
The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in the cytoplasmic domain.[11][12] This activation creates docking sites for various adaptor proteins, leading to the initiation of downstream signaling.
Optimization of Cell-Based Assays
The successful implementation of cell-based assays for c-Met inhibitors requires careful optimization of several parameters to ensure data accuracy and reproducibility.
Cell Line Selection
The choice of cell line is critical. Ideal cell lines should exhibit detectable levels of c-Met expression and demonstrate a functional response to HGF stimulation. It is also advantageous to use cell lines with known c-Met amplification or activating mutations for specific studies.
Table 1: Example Cell Lines for c-Met Inhibition Assays
| Cell Line | Cancer Type | c-Met Status | Rationale for Use |
| GTL-16 | Gastric Carcinoma | Amplified | High constitutive c-Met phosphorylation |
| MKN-45 | Gastric Carcinoma | Amplified | High constitutive c-Met phosphorylation |
| EBC-1 | Lung Cancer | Amplified | High constitutive c-Met phosphorylation |
| A549 | Lung Carcinoma | Wild-Type | HGF-inducible c-Met phosphorylation |
| U-87 MG | Glioblastoma | Wild-Type | HGF-inducible c-Met phosphorylation |
HGF Stimulation Conditions
For cell lines that are not constitutively active, the concentration of HGF and the stimulation time are key parameters to optimize. A dose-response and time-course experiment should be performed to determine the optimal conditions for inducing robust c-Met phosphorylation.
Table 2: Example Optimization of HGF Stimulation in A549 Cells
| HGF Concentration (ng/mL) | Stimulation Time (min) | p-Met Signal (Arbitrary Units) |
| 0 (Unstimulated) | 15 | 105 ± 12 |
| 10 | 15 | 850 ± 45 |
| 50 | 15 | 1520 ± 89 |
| 100 | 15 | 1480 ± 95 |
| 50 | 5 | 980 ± 67 |
| 50 | 30 | 1350 ± 78 |
Data are representative. Optimal conditions should be determined empirically.
JNJ-38877605 Treatment Conditions
Optimization of the inhibitor concentration range and incubation time is crucial for generating accurate IC50 values. A broad range of concentrations should initially be tested to determine the dynamic range of inhibition.
Experimental Protocols
The following protocols provide a framework for assessing the cellular activity of c-Met inhibitors.
Protocol 1: Western Blotting for c-Met Phosphorylation
This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of HGF-induced c-Met phosphorylation.
Materials:
-
Selected cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant Human HGF
-
JNJ-38877605
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies (anti-p-Met, anti-total-Met, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 18-24 hours.
-
Inhibitor Treatment: Pretreat cells with varying concentrations of JNJ-38877605 for 2 hours.
-
HGF Stimulation: Add HGF (e.g., 50 ng/mL) to the wells and incubate for 15 minutes at 37°C.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Table 3: Representative Data for p-Met Inhibition by JNJ-38877605
| JNJ-38877605 (nM) | p-Met/Total Met Ratio | % Inhibition |
| 0 | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.48 | 52 |
| 100 | 0.12 | 88 |
| 1000 | 0.05 | 95 |
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures the effect of c-Met inhibition on cell proliferation and viability.
Materials:
-
Selected cancer cell line (e.g., GTL-16)
-
96-well white, clear-bottom plates
-
JNJ-38877605
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: Add a serial dilution of JNJ-38877605 to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well.
-
Mix on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence.
-
Table 4: Representative Cell Viability Data for JNJ-38877605
| JNJ-38877605 (nM) | Luminescence (RLU) | % Viability |
| 0 | 850,000 | 100 |
| 1 | 835,000 | 98.2 |
| 10 | 650,000 | 76.5 |
| 100 | 320,000 | 37.6 |
| 1000 | 150,000 | 17.6 |
Workflow and Logic Diagrams
Visualizing the experimental workflow can aid in planning and execution.
Conclusion
The optimization of cell-based assays is a critical step in the preclinical development of kinase inhibitors like JNJ-38877605. By carefully selecting cell lines, optimizing stimulation and treatment conditions, and employing robust protocols, researchers can generate reliable and reproducible data to accurately assess the cellular potency and efficacy of these targeted therapies. The methodologies and data presentation formats provided herein serve as a comprehensive guide for establishing these essential assays in a drug discovery setting.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. nuvisan.com [nuvisan.com]
- 6. c-MET [stage.abbviescience.com]
- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. JNJ-38877605 | CAS:943540-75-8 | C-Met inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Detection of Hepatocyte Growth Factor (HGF) Ligand-c-MET Receptor Activation in Formalin-Fixed Paraffin Embedded Specimens by a Novel Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Hepatocyte Growth Factor (HGF) Ligand-c-MET Receptor Activation in Formalin-Fixed Paraffin Embedded Specimens by a Novel Proximity Assay | PLOS One [journals.plos.org]
Application Notes: JNJ-38158471 Western Blot Protocol for Phosphorylated VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the detection of phosphorylated Vascular Endothelial Growth Factor Receptor-2 (pVEGFR-2) in human umbilical vein endothelial cells (HUVECs) treated with the selective VEGFR-2 inhibitor, JNJ-38158471, using Western blot analysis. This compound is an orally bioavailable and highly selective inhibitor of VEGFR-2 with an IC50 of 40 nM.[1][2][3][4] This protocol is designed to enable researchers to effectively assess the inhibitory activity of this compound on VEGF-induced VEGFR-2 phosphorylation.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR or Flk-1), play a crucial role in angiogenesis, the formation of new blood vessels.[5][6] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several diseases, including cancer and diabetic retinopathy. Upon binding of VEGF, VEGFR-2 undergoes dimerization and autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[5][6]
This compound is a potent and selective inhibitor of VEGFR-2 tyrosine kinase.[1][2][4][7] It has been shown to inhibit VEGF-stimulated VEGFR-2 autophosphorylation in HUVECs.[1][7] This document provides a comprehensive Western blot protocol to measure the levels of pVEGFR-2 (specifically phosphorylated at tyrosine 1175, a major autophosphorylation site) in response to VEGF stimulation and treatment with this compound.
Key Signaling Pathway
The following diagram illustrates the VEGF-VEGFR-2 signaling pathway and the mechanism of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Quantitative Data Summary
The inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in HUVECs is summarized in the table below.
| This compound Concentration | Inhibition of pVEGFR-2 (%) |
| 500 nM | 95% |
| 100 nM | 88% |
| 10 nM | 77% |
| 1 nM | 73% |
Data sourced from MedChemExpress.[1]
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for analyzing pVEGFR-2 levels.
Caption: Experimental workflow for pVEGFR-2 Western blot analysis.
Detailed Experimental Protocol
This protocol is optimized for assessing the effect of this compound on VEGF-induced VEGFR-2 phosphorylation in HUVECs.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound (various concentrations: 1 nM, 10 nM, 100 nM, 500 nM)
-
Recombinant Human VEGF-A (40 ng/mL)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE Gels (3-8% Tris-Acetate)
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))
-
Primary Antibodies:
-
Rabbit anti-phospho-VEGFR-2 (Tyr1175) monoclonal antibody[5]
-
Rabbit anti-total VEGFR-2 antibody
-
Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Detection Reagent
-
Deionized Water
Procedure
-
Cell Culture and Treatment:
-
Culture HUVECs in endothelial cell growth medium supplemented with FBS.
-
When cells reach 80-90% confluency, serum-starve them overnight in a basal medium containing 0.5% FBS.
-
Pre-treat the serum-starved cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 500 nM) or vehicle (DMSO) for 1 hour.[1]
-
Stimulate the cells with 40 ng/mL of recombinant human VEGF-A for 5-10 minutes.[8] A non-stimulated control group should also be included.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer to 25-50 µg of total protein per lane.[9]
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 3-8% Tris-Acetate SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to the transfer apparatus manufacturer's instructions.
-
(Optional) Stain the membrane with Ponceau S for 1-2 minutes to visualize protein bands and confirm successful transfer.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer (5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against pVEGFR-2 (Tyr1175) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-20 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total VEGFR-2 and a loading control like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. Normalize the pVEGFR-2 signal to the total VEGFR-2 or loading control signal.
-
Troubleshooting
-
No or weak pVEGFR-2 signal:
-
Ensure efficient VEGF stimulation.
-
Check the activity of phosphatase inhibitors in the lysis buffer.
-
Confirm the primary and secondary antibody dilutions and incubation times.
-
-
High background:
-
Increase the number and duration of washes.
-
Optimize the blocking buffer (e.g., switch from milk to BSA or vice versa).
-
Reduce the concentration of primary or secondary antibodies.
-
-
Non-specific bands:
-
Ensure the specificity of the primary antibody.
-
Increase the stringency of the washing steps.
-
Conclusion
This protocol provides a robust method for evaluating the inhibitory effect of this compound on VEGFR-2 phosphorylation in a cellular context. By following these detailed steps, researchers can obtain reliable and reproducible data to further characterize the mechanism of action of this and other VEGFR-2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Phospho-VEGF Receptor 2 (Tyr1175) (19A10) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. static.abclonal.com [static.abclonal.com]
Application Notes and Protocols for In Vivo Mouse Model Studies of a VEGFR-2 Inhibitor: JNJ-38158471
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo mouse model studies with JNJ-38158471, a potent and selective oral inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The protocols outlined below are based on established methodologies for similar kinase inhibitors and are intended to serve as a guide for preclinical efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Introduction to this compound
This compound is a tyrosine kinase inhibitor with high selectivity for VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels. By inhibiting VEGFR-2, this compound can disrupt tumor neovascularization, thereby limiting tumor growth and metastasis. It is an orally bioavailable compound, which has been reported to be well-tolerated in preclinical mouse studies. In addition to its primary target, this compound also shows inhibitory activity against other related tyrosine kinases such as Ret and Kit.
Signaling Pathway
The signaling pathway primarily affected by this compound is the VEGF/VEGFR-2 pathway, which is crucial for angiogenesis.
Application Notes and Protocols for Oral Formulation of JNJ-38158471 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38158471 is a potent and highly selective, orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] It also demonstrates inhibitory activity against other related tyrosine kinases such as Ret and Kit at higher concentrations.[1] The development of a consistent and effective oral formulation is critical for preclinical evaluation of this compound in animal models. These application notes provide detailed protocols for the preparation of an oral suspension of this compound suitable for administration to rodents, along with relevant technical data and experimental workflows.
Physicochemical and Pharmacological Properties
A summary of the known properties of this compound is presented below. While specific data on pKa and logP are not publicly available, its classification as "orally available" suggests properties amenable to oral absorption with appropriate formulation.
| Property | Value | Reference |
| CAS Number | 951151-97-6 | [2] |
| Molecular Weight | 364.79 g/mol | [2] |
| Mechanism of Action | Selective VEGFR-2 inhibitor | [1] |
| IC50 (VEGFR-2) | 40 nM | [3][4] |
| IC50 (Ret) | 180 nM | [3] |
| IC50 (Kit) | 500 nM | [3] |
| Solubility (DMSO) | > 112 mg/mL | [3] |
| Solubility (Water) | > 1 mg/mL | [3] |
| Solubility (Ethanol) | > 4 mg/mL | [3] |
Oral Formulation Strategy for Preclinical Studies
Given the aqueous solubility of >1 mg/mL, a suspension formulation is a practical approach for oral administration in animal studies. This avoids the need for potentially confounding solubilizing agents that could affect absorption and metabolism. A common and well-tolerated vehicle for preclinical oral dosing is a combination of a suspending agent and a surfactant in an aqueous medium.
Recommended Vehicle: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) with 0.1% (v/v) Tween 80 in sterile water.
-
HPMC: Acts as a suspending agent to ensure a uniform distribution of the drug particles.
-
Tween 80: A non-ionic surfactant that aids in wetting the drug particles, preventing aggregation and improving dispersion.
Experimental Protocols
Preparation of this compound Oral Suspension (10 mg/mL)
This protocol describes the preparation of a 10 mg/mL suspension, which can be adjusted as needed based on the desired dose and the maximum oral gavage volume for the selected animal model.
Materials:
-
This compound powder
-
Hydroxypropyl Methylcellulose (HPMC), low viscosity
-
Tween 80
-
Sterile, purified water
-
Mortar and pestle
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
In a glass beaker, add approximately 80% of the final required volume of sterile water.
-
While stirring, slowly add 0.5% (w/v) of HPMC. Continue stirring until fully dissolved. This may take some time.
-
Add 0.1% (v/v) of Tween 80 to the HPMC solution and stir until homogeneous.
-
Add the remaining sterile water to reach the final volume and continue to stir.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Place the powder in a mortar.
-
Add a small volume of the prepared vehicle to the mortar and triturate with the pestle to form a smooth paste. This step is crucial for ensuring the particles are well-wetted.
-
Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Transfer the suspension to a glass beaker and stir continuously with a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.
-
-
Storage:
-
Store the suspension in a tightly sealed container at 2-8°C.
-
Before each use, the suspension should be brought to room temperature and stirred thoroughly to ensure homogeneity.
-
Oral Gavage Administration to Rodents
This protocol provides a general guideline for oral gavage in mice and rats. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats).[5][6]
-
Syringes
-
Animal scale
Procedure:
-
Dose Calculation:
-
Animal Restraint:
-
Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this typically involves scruffing the neck. For rats, firm but gentle restraint of the upper body is required.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to estimate the distance to the stomach.[7]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert. Do not force the needle.
-
-
Dose Administration:
-
Once the needle is correctly positioned, administer the suspension slowly and steadily.
-
Withdraw the needle gently in a single motion.
-
-
Post-Dosing Monitoring:
-
Monitor the animal for any signs of distress, such as difficulty breathing or fluid coming from the nose.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits VEGFR-2 signaling.
Experimental Workflow for Oral Formulation and Dosing
Caption: Workflow for oral formulation and animal dosing.
References
- 1. This compound|cas 951151-97-6|DC Chemicals [dcchemicals.com]
- 2. This compound | 951151-97-6 | BNB15197 | Biosynth [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
JNJ-38158471: Application Notes and Protocols for Use in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of the tyrosine kinase inhibitor JNJ-38158471 in in vitro cell culture experiments. The information is intended to guide researchers in accurately preparing and applying this compound for reproducible and reliable results.
Compound Information
This compound is a potent and selective inhibitor of several receptor tyrosine kinases, playing a crucial role in angiogenesis and cancer cell proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR/Flk-1), c-Kit, and RET.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative parameters for this compound are summarized in the table below.
| Parameter | Value | Source |
| Solubility in DMSO | 10 mM | [1] |
| IC50 for VEGFR2 (KDR/Flk-1) | 40 nM | [1] |
| IC50 for c-Kit | 500 nM | [1] |
| IC50 for RET | 180 nM | [1] |
| Molecular Weight | 364.79 g/mol | [2] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO) for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Protocol:
-
Determine the required amount of this compound: Based on the desired stock concentration (e.g., 10 mM) and volume, calculate the mass of this compound needed using its molecular weight (364.79 g/mol ).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder to achieve the desired stock concentration.
-
Dissolve the compound: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note on DMSO Concentration: It is critical to maintain a final DMSO concentration in the cell culture medium that is non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, while some may tolerate up to 1%. However, it is highly recommended to keep the final DMSO concentration at or below 0.1% if possible, especially for sensitive or primary cell lines. Always include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments.
Protocol for Treating Cultured Cells with this compound
Objective: To treat cultured cells with this compound at various concentrations to assess its biological effects. This protocol is a general guideline and may need to be optimized for specific cell types and experimental designs.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium appropriate for the cell line
-
10 mM this compound stock solution in DMSO
-
Sterile, pyrogen-free serological pipettes and pipette tips
Protocol:
-
Cell Seeding: Plate the cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight in a CO2 incubator at 37°C. The optimal seeding density will vary depending on the cell type and the duration of the experiment.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare working solutions at concentrations higher than the final desired concentrations. For example, to achieve a final concentration of 10 µM in the well, you might prepare a 10X working solution of 100 µM.
-
-
Treatment of Cells:
-
Carefully remove the old medium from the cell culture wells.
-
Add the appropriate volume of the prepared working solutions of this compound to the respective wells.
-
For the vehicle control wells, add the same volume of complete cell culture medium containing the equivalent final concentration of DMSO.
-
-
Incubation: Return the plate to the CO2 incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following the incubation period, the cells can be analyzed using various assays, such as cell viability assays (e.g., MTT, XTT), proliferation assays (e.g., BrdU incorporation), angiogenesis assays (e.g., tube formation assay), or molecular analyses (e.g., Western blotting, qPCR) to assess the effects of this compound.
Visualizations
Signaling Pathway of this compound
Caption: Inhibition of VEGFR2, c-Kit, and RET signaling by this compound.
Experimental Workflow for this compound Cell-Based Assay
Caption: A typical workflow for conducting a cell-based assay with this compound.
References
Application Notes and Protocols for JNJ-38158471 in Endothelial Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. A key step in angiogenesis is the migration of endothelial cells, which is tightly regulated by a complex network of signaling pathways. Two prominent pathways involved in this process are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met signaling cascades.[1][2][3][4][5][6] JNJ-38158471 is a potent inhibitor of both VEGFR-2 and c-Met tyrosine kinases, making it a valuable tool for studying the roles of these pathways in endothelial cell migration and for assessing its potential as an anti-angiogenic therapeutic agent.
These application notes provide detailed protocols for utilizing this compound in two standard in vitro endothelial cell migration assays: the Scratch (or Wound Healing) Assay and the Transwell (or Boyden Chamber) Assay. Additionally, it outlines the underlying signaling pathways affected by this inhibitor.
Mechanism of Action: Inhibition of VEGFR-2 and c-Met Signaling
This compound exerts its inhibitory effect on endothelial cell migration by targeting the ATP-binding sites of VEGFR-2 and c-Met, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling molecules.
VEGFR-2 Signaling Pathway:
Under normal conditions, the binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues.[1][3] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades that are crucial for cell migration, proliferation, and survival.[1][2][3] Key downstream pathways include the PLCγ-PKC-MAPK pathway, which is involved in cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and migration.[1][3]
c-Met Signaling Pathway:
Similarly, the binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, leads to receptor dimerization and autophosphorylation.[6] This activation triggers downstream signaling pathways that overlap with VEGFR-2 signaling, including the PI3K-Akt and MAPK pathways, which collectively promote cell migration, invasion, and morphogenesis.[6] In some contexts, c-Met signaling can also contribute to resistance to anti-VEGF therapies.[7]
By inhibiting both VEGFR-2 and c-Met, this compound provides a dual blockade of key pro-angiogenic signals, leading to a potent suppression of endothelial cell migration.
Signaling Pathway Diagrams
Caption: VEGFR-2 Signaling Pathway Inhibition by this compound.
Caption: c-Met Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on endothelial cell migration. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for these assays, but other endothelial cell types can be substituted.
Endothelial Cell Scratch (Wound Healing) Assay
This assay provides a straightforward method to assess collective cell migration.
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Endothelial Cell Basal Medium (EBM)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
VEGF
-
HGF
-
Phosphate Buffered Saline (PBS)
-
24-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Caption: Workflow for the Endothelial Cell Scratch Assay.
-
Cell Seeding: Seed HUVECs in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, you may replace the growth medium with EBM containing 0.5-1% FBS for 2-4 hours to synchronize the cells.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
Treatment: Add EBM containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO). Add a stimulant such as VEGF (e.g., 20 ng/mL) or HGF (e.g., 50 ng/mL) to all wells except the negative control.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. These will serve as the baseline (0h) measurements.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 12-24 hours. The optimal time should be determined empirically to allow for significant, but not complete, closure in the positive control wells.
-
Imaging (Final Time Point): After the incubation period, capture images of the same fields of view as at 0h.
-
Data Analysis: Using image analysis software, measure the area of the scratch at both time points. Calculate the percentage of wound closure for each condition using the following formula:
% Wound Closure = [(Area at 0h - Area at final time point) / Area at 0h] x 100
Transwell (Boyden Chamber) Assay
This assay measures the chemotactic migration of individual cells through a porous membrane.
-
HUVECs
-
EGM and EBM
-
FBS
-
This compound (stock solution in DMSO)
-
VEGF
-
HGF
-
PBS
-
24-well Transwell inserts (e.g., 8 µm pore size)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain or DAPI
-
Inverted microscope with a camera
-
Image analysis software
Caption: Workflow for the Transwell Endothelial Cell Migration Assay.
-
Preparation of Chambers: Place the Transwell inserts into the wells of a 24-well plate.
-
Chemoattractant Addition: To the lower chamber of each well, add 600 µL of EBM containing the chemoattractant (e.g., VEGF 20 ng/mL or HGF 50 ng/mL). For the negative control, add EBM with 0.1% FBS.
-
Cell Preparation: Harvest HUVECs and resuspend them in EBM at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Aliquot the cell suspension and add the desired concentrations of this compound or vehicle control.
-
Cell Seeding: Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-8 hours. The optimal incubation time should be determined empirically.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.
-
Allow the membrane to air dry.
-
Stain the cells by immersing the insert in a 0.5% Crystal Violet solution for 20 minutes, or with a fluorescent nuclear stain like DAPI.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Quantification:
-
Use a microscope to visualize the stained cells on the underside of the membrane.
-
Capture images from several random fields of view (e.g., 5 fields at 20x magnification).
-
Count the number of migrated cells in each field. The average cell count per field is used for comparison between different treatment groups.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison between different concentrations of this compound.
Table 1: Representative Data from Scratch (Wound Healing) Assay
| Treatment Group | Concentration | Mean Wound Closure (%) | Standard Deviation |
| Negative Control (Vehicle + no stimulant) | - | 15.2 | 3.1 |
| Positive Control (Vehicle + VEGF) | - | 85.7 | 5.4 |
| This compound + VEGF | 0.1 nM | 62.3 | 4.8 |
| This compound + VEGF | 1 nM | 41.5 | 3.9 |
| This compound + VEGF | 10 nM | 20.1 | 2.5 |
| This compound + VEGF | 100 nM | 16.8 | 2.1 |
Table 2: Representative Data from Transwell Assay
| Treatment Group | Concentration | Mean Migrated Cells per Field | Standard Deviation |
| Negative Control (no chemoattractant) | - | 25 | 8 |
| Positive Control (HGF) | - | 210 | 22 |
| This compound + HGF | 0.1 nM | 145 | 18 |
| This compound + HGF | 1 nM | 88 | 15 |
| This compound + HGF | 10 nM | 42 | 11 |
| This compound + HGF | 100 nM | 29 | 9 |
Conclusion
The provided protocols and background information offer a comprehensive guide for utilizing this compound in endothelial cell migration assays. By employing these methods, researchers can effectively quantify the inhibitory effects of this compound and further elucidate the roles of VEGFR-2 and c-Met signaling in angiogenesis. It is important to note that the optimal concentrations of this compound, stimulants, and incubation times may vary depending on the specific endothelial cell type and experimental conditions, and therefore should be determined empirically.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorbyt.com [biorbyt.com]
- 6. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for JNJ-38158471 Immunofluorescence Staining for Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of immunofluorescence (IF) staining to assess the anti-angiogenic effects of JNJ-38158471, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The following sections detail the mechanism of action of this compound, a comprehensive protocol for IF staining of angiogenesis markers in tissue samples, and guidelines for data quantification and presentation.
Introduction to this compound and Angiogenesis
This compound is a small molecule inhibitor that specifically targets the tyrosine kinase activity of VEGFR2, a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, metastasis, and various other pathologies.[2] By inhibiting VEGFR2, this compound blocks the downstream signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), thereby suppressing endothelial cell proliferation, migration, and tube formation.[1]
Immunofluorescence staining is a powerful technique to visualize and quantify the extent of angiogenesis within tissue samples. By using fluorescently labeled antibodies against specific markers of endothelial cells, such as CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1, PECAM-1), researchers can identify and quantify blood vessels. This allows for a direct assessment of the efficacy of anti-angiogenic compounds like this compound.
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table provides a template for summarizing quantitative data obtained from immunofluorescence analysis of angiogenesis. Researchers should populate this table with their experimental data.
| Treatment Group | Dose/Concentration | Microvessel Density (Vessels/mm²) (Mean ± SD) | Vessel Area (% of Total Area) (Mean ± SD) |
| Vehicle Control | - | Enter Data | Enter Data |
| This compound | Low Dose | Enter Data | Enter Data |
| This compound | High Dose | Enter Data | Enter Data |
| Positive Control | Specify | Enter Data | Enter Data |
Detailed Experimental Protocol: Immunofluorescence Staining for Angiogenesis Markers
This protocol outlines the steps for immunofluorescent staining of CD31 in paraffin-embedded tissue sections.
Materials and Reagents
-
Paraffin-embedded tissue sections (5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Anti-CD31 antibody (species and clonality appropriate for the sample)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Coverslips
-
Humidified chamber
-
Fluorescence microscope
Experimental Workflow
Caption: Immunofluorescence staining workflow.
Step-by-Step Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 x 3 minutes.
-
Immerse in 70% ethanol for 2 x 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse slides with PBS (Phosphate Buffered Saline) for 2 x 5 minutes.
-
-
Blocking:
-
Carefully wipe around the tissue section and encircle with a hydrophobic barrier pen.
-
Add 100-200 µL of blocking buffer to each section.
-
Incubate in a humidified chamber for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CD31 antibody in blocking buffer to its optimal concentration (determined by titration).
-
Aspirate the blocking buffer from the slides.
-
Add the diluted primary antibody to each section.
-
Incubate in a humidified chamber overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS for 3 x 5 minutes.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light.
-
Add the diluted secondary antibody to each section.
-
Incubate in a humidified chamber for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining:
-
Wash slides with PBS for 3 x 5 minutes in the dark.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Rinse briefly with PBS.
-
-
Mounting and Imaging:
-
Mount coverslips onto the slides using an anti-fade mounting medium.
-
Allow the mounting medium to cure.
-
Image the slides using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
-
Data Analysis and Quantification
The anti-angiogenic effect of this compound can be quantified by measuring microvessel density (MVD).
-
Image Acquisition: Capture images from at least 3-5 randomly selected "hot spots" (areas with the highest vascular density) per tissue section at a consistent magnification (e.g., 200x).
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify angiogenesis.
-
Microvessel Density (MVD): Count the number of CD31-positive structures with a clear lumen. Express the data as the average number of vessels per unit area (e.g., vessels/mm²).[3]
-
Vessel Area: Threshold the CD31-positive signal and calculate the percentage of the total tissue area that is occupied by blood vessels.
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Ineffective antigen retrieval | Optimize antigen retrieval time and temperature. |
| Primary antibody concentration too low | Titrate the primary antibody to determine the optimal concentration. | |
| Inactive secondary antibody | Use a fresh, properly stored secondary antibody. Protect from light. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent. |
| Secondary antibody non-specific binding | Include a "secondary antibody only" control. | |
| Autofluorescence | Use an autofluorescence quenching reagent or appropriate filter sets. |
By following these detailed application notes and protocols, researchers can effectively utilize immunofluorescence staining to investigate the anti-angiogenic properties of this compound and obtain robust, quantifiable data.
References
Application Notes: Analysis of JNJ-38158471-Induced Apoptosis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-38158471 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration.[1] Dysregulation of this pathway is implicated in the development and progression of various cancers.[1][2] Inhibition of c-Met signaling by small molecules like this compound can lead to the induction of apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[3] The Annexin V/PI dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4][6][7] Propidium Iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a characteristic of late apoptotic and necrotic cells.[6][7]
Principle of the Assay
This protocol is based on the principle that early apoptotic cells expose phosphatidylserine on the outer cell membrane, which can be detected by fluorescently labeled Annexin V.[6][7] Late apoptotic and necrotic cells have compromised membrane integrity, allowing propidium iodide to enter and stain the cellular DNA.[6][7] By analyzing the fluorescence of both Annexin V and PI, the cell population can be categorized into four distinct groups:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical damage)
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing the effects of this compound on a cancer cell line.
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 50 | 62.3 ± 4.2 | 25.4 ± 3.1 | 12.3 ± 2.4 |
| This compound | 100 | 40.1 ± 5.1 | 42.8 ± 4.5 | 17.1 ± 3.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials
-
This compound
-
Cancer cell line of interest (e.g., A549, Hs746T)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Seed the cells in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]
-
Staining:
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Visualizations
Signaling Pathway of c-Met Inhibition by this compound
Caption: this compound inhibits c-Met, blocking downstream Akt and Erk signaling, leading to apoptosis.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for analyzing this compound-induced apoptosis by flow cytometry.
References
- 1. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
troubleshooting JNJ-38158471 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-38158471. Our goal is to help you overcome common challenges, particularly precipitation issues in experimental media, to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an orally available and highly selective tyrosine kinase inhibitor of VEGFR-2.[1][2][3] It also shows inhibitory activity against closely related kinases such as Ret and Kit.[1][2][4]
Summary of Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇ClN₆O₃[4][5] |
| Molecular Weight | 364.79 g/mol [4][5] |
| CAS Number | 951151-97-6[4][5] |
Q2: I'm observing precipitation after adding my this compound stock solution to my cell culture media. Why is this happening?
This is a common issue with many small molecule inhibitors that are sparingly soluble in aqueous solutions. This compound is highly soluble in DMSO but has significantly lower solubility in water.[4] When a concentrated DMSO stock is diluted into an aqueous-based cell culture medium, the compound can crash out of solution, leading to precipitation.[6][7][8] The final concentration of the compound in the media may exceed its aqueous solubility limit.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (DMSO).[2][4] It is highly soluble in DMSO, allowing for the preparation of a concentrated stock.
Q4: What is the maximum concentration of DMSO that cells can typically tolerate in culture media?
Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity.[6] However, it is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell behavior.[6] Some sources suggest that concentrations up to 0.3% may be acceptable, but this should be determined empirically for your specific cell line.[9]
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a step-by-step approach to troubleshooting and preventing precipitation of this compound in your experimental media.
Initial Troubleshooting Workflow
References
- 1. This compound|cas 951151-97-6|DC Chemicals [dcchemicals.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 951151-97-6 | BNB15197 | Biosynth [biosynth.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. file.selleckchem.com [file.selleckchem.com]
JNJ-38158471 off-target effects in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-38158471, a highly selective, orally bioavailable Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels.[1]
Q2: What are the known off-target effects of this compound?
This compound has been shown to inhibit the closely related receptor tyrosine kinases, Ret and Kit, but at higher concentrations than for VEGFR-2. It does not exhibit significant activity against VEGFR-1 and VEGFR-3 at concentrations up to 1 µM.[1]
Q3: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.
Q4: In what types of cancer cell experiments is this compound expected to be active?
As an anti-angiogenic agent, this compound is expected to show efficacy in in vivo tumor models where growth is dependent on the formation of new blood vessels. In vitro, its primary effect is on endothelial cells (e.g., HUVECs) by inhibiting VEGF-stimulated proliferation and migration. Direct cytotoxic effects on tumor cells may be limited unless the cancer cells are dependent on autocrine VEGFR-2 signaling.
Troubleshooting Guides
Guide 1: Inconsistent IC50 values in in vitro kinase assays
| Potential Issue | Possible Cause | Recommended Solution |
| Higher than expected IC50 for VEGFR-2 | ATP Concentration: If the ATP concentration in the assay is significantly higher than the Km of the enzyme for ATP, it can lead to an underestimation of the inhibitor's potency. | Ensure the ATP concentration is at or near the Km for VEGFR-2 in your assay system. This provides a more accurate determination of the IC50 value. |
| Enzyme Purity/Activity: The purity and specific activity of the recombinant VEGFR-2 enzyme can affect the results. | Use a highly purified and well-characterized batch of recombinant VEGFR-2. Validate the enzyme's activity before initiating inhibitor screening. | |
| Solubility of this compound: Poor solubility of the compound in the assay buffer can lead to a lower effective concentration. | Prepare a fresh, high-concentration stock solution of this compound in DMSO. Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells. | |
| Variable IC50 values across experiments | Assay Conditions: Minor variations in incubation time, temperature, or buffer composition can impact the results. | Standardize all assay parameters and document them carefully. Use a positive control inhibitor with a known IC50 to monitor inter-assay variability. |
Guide 2: Lack of effect in cellular assays
| Potential Issue | Possible Cause | Recommended Solution |
| No inhibition of cancer cell proliferation | Cell Line Choice: Most cancer cell lines are not directly dependent on VEGFR-2 signaling for proliferation in 2D culture. The primary target of this compound is endothelial cells. | To observe the anti-proliferative effects, use an endothelial cell line such as Human Umbilical Vein Endothelial Cells (HUVECs) and stimulate with VEGF. Alternatively, use a co-culture system of cancer cells and endothelial cells. |
| No effect on VEGFR-2 phosphorylation | Serum Starvation: If cells are not properly serum-starved before stimulation, the baseline phosphorylation of VEGFR-2 may be high, masking the effect of the inhibitor. | Serum-starve the cells for an adequate period (e.g., 4-24 hours) before treating with this compound and stimulating with VEGF. |
| VEGF Stimulation: The concentration or activity of the recombinant VEGF used for stimulation may be suboptimal. | Use a fresh, high-quality batch of recombinant VEGF and perform a dose-response curve to determine the optimal concentration for stimulating VEGFR-2 phosphorylation in your cell line. | |
| Unexpected cellular toxicity | Off-target effects: At higher concentrations, off-target effects on kinases like Ret or Kit, or other unknown targets, may lead to cytotoxicity. | Perform a dose-response experiment to determine the therapeutic window of this compound. Correlate the cytotoxic concentrations with the IC50 values for off-target kinases. |
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 40[1] |
| Ret | 180[1] |
| Kit | 500[1] |
| VEGFR-1 | >1000[1] |
| VEGFR-3 | >1000[1] |
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay (Representative Protocol)
This is a generalized protocol for a biochemical kinase assay. The specific conditions used in the original study on this compound may vary.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Prepare a master mix containing the VEGFR-2 enzyme and the peptide substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare an ATP solution in kinase assay buffer at a concentration that is at or near the Km for VEGFR-2.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP according to the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete the unused ATP, followed by the addition of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Whole-Cell VEGFR-2 Autophosphorylation Assay (Representative Protocol)
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial cell growth medium.
-
-
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours in a basal medium containing 0.5% FBS.
-
Prepare various concentrations of this compound in the serum-starvation medium.
-
Pre-treat the cells with the different concentrations of this compound for 1-2 hours at 37°C.
-
Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.
-
Immediately place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform Western blotting with the cell lysates. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.
-
Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.
-
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: General workflow for in vitro kinase selectivity profiling.
References
mitigating JNJ-38158471 toxicity in vivo
Disclaimer: Publicly available information regarding the specific in vivo toxicities and mitigation strategies for JNJ-38158471 is limited. The following technical support center provides a generalized framework for mitigating potential toxicities associated with a novel kinase inhibitor, using a hypothetical compound "JNJ-XXXXXX" as an example. This guide is intended for researchers, scientists, and drug development professionals and should be adapted based on experimentally derived data for the specific compound of interest.
Troubleshooting Guides
This section addresses common issues that may arise during in vivo studies with novel kinase inhibitors.
Issue 1: Unexpected Animal Morbidity or Mortality at Predicted Efficacious Doses
-
Question: We are observing significant weight loss (>15%), lethargy, and some mortality in our mouse models at doses of JNJ-XXXXXX that were predicted to be efficacious based on in vitro data. How can we troubleshoot this?
-
Answer:
-
Confirm On-Target, On-Pathway Toxicity: The observed toxicity may be an exaggerated pharmacological effect. Consider reducing the dose and/or dosing frequency to find a tolerated level that still shows some efficacy.
-
Investigate Off-Target Effects: JNJ-XXXXXX may be inhibiting other kinases or cellular targets. A kinome scan or similar off-target profiling can help identify unintended targets. If off-target effects are suspected, consider designing structural analogs of JNJ-XXXXXX with improved selectivity.
-
Evaluate Formulation and Vehicle Effects: The vehicle used to dissolve and administer JNJ-XXXXXX could be contributing to the toxicity. Run a vehicle-only control group to assess its contribution to the observed adverse effects. Consider alternative, well-tolerated formulations.
-
Assess Acute vs. Chronic Toxicity: The adverse effects may be due to the Cmax (peak concentration) or the overall exposure (AUC). A pilot pharmacokinetic/pharmacodynamic (PK/PD) study can help correlate exposure levels with toxicity and efficacy.
-
Issue 2: Organ-Specific Toxicity Observed in Histopathology
-
Question: Histopathological analysis of our study animals treated with JNJ-XXXXXX revealed significant liver damage (hepatotoxicity). What are our next steps?
-
Answer:
-
Dose-Response Characterization: Determine the dose-dependency of the hepatotoxicity. Establishing a No Observed Adverse Effect Level (NOAEL) is crucial.
-
Biomarker Analysis: Monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to non-invasively track liver damage during the study.
-
Mechanism of Toxicity: Investigate the underlying cause of the hepatotoxicity. This could involve assays for reactive metabolite formation, mitochondrial toxicity, or inhibition of bile salt export pump (BSEP).
-
Co-administration of Hepatoprotectants: In some cases, co-administration of a hepatoprotective agent, such as N-acetylcysteine, may mitigate the liver damage, although this may have implications for the primary efficacy of the compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of action for JNJ-XXXXXX?
-
A1: JNJ-XXXXXX is a potent and selective inhibitor of the hypothetical Kinase Y, a key component of the ABC signaling pathway, which is implicated in tumor progression. By inhibiting Kinase Y, JNJ-XXXXXX is designed to block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.
-
-
Q2: What are the most common in vivo toxicities associated with kinase inhibitors?
-
A2: Common toxicities can include gastrointestinal issues (diarrhea, weight loss), hematological effects (anemia, neutropenia), hepatotoxicity, and skin rashes. The specific profile depends on the kinase being targeted and the selectivity of the inhibitor.
-
-
Q3: How can we improve the therapeutic index of JNJ-XXXXXX?
-
A3: Strategies to improve the therapeutic index include:
-
Alternative Dosing Schedules: Exploring intermittent dosing (e.g., 5 days on, 2 days off) can sometimes allow for recovery from toxicity without sacrificing efficacy.
-
Combination Therapy: Combining a lower, better-tolerated dose of JNJ-XXXXXX with another anti-cancer agent that has a non-overlapping toxicity profile can enhance efficacy while minimizing side effects.
-
Targeted Delivery: Encapsulating JNJ-XXXXXX in nanoparticles or conjugating it to a tumor-targeting moiety can increase its concentration at the tumor site and reduce systemic exposure.
-
-
-
Q4: What preliminary studies are essential before a large-scale in vivo efficacy study?
-
A4: A maximum tolerated dose (MTD) study is critical to determine the highest dose that can be administered without causing unacceptable toxicity. Additionally, a pilot PK/PD study will provide valuable information on the drug's exposure, target engagement, and duration of action, which will inform the design of the main efficacy study.
-
Data Presentation
Table 1: Summary of a Hypothetical Dose-Finding and Toxicity Study for JNJ-XXXXXX in Mice
| Dose Group (mg/kg, oral, daily) | N | Mean Body Weight Change (Day 14) | Key Histopathological Findings | Serum ALT/AST Elevation (Fold Change vs. Vehicle) |
| Vehicle Control | 10 | +5.2% | No significant findings | 1.0x |
| 10 | 10 | +2.1% | Minimal hepatocellular vacuolation | 1.5x |
| 30 | 10 | -8.5% | Moderate hepatocellular vacuolation, single-cell necrosis | 4.2x |
| 100 | 10 | -18.9% (2 mortalities) | Severe centrilobular necrosis | 15.7x |
Table 2: Efficacy vs. Toxicity of JNJ-XXXXXX in a Xenograft Model
| Treatment Group (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Mean Body Weight Change (Day 21) | Incidence of Grade 3 Diarrhea |
| Vehicle Control | 0% | +8.1% | 0% |
| JNJ-XXXXXX (15 mg/kg) | 45% | +1.5% | 10% |
| JNJ-XXXXXX (30 mg/kg) | 88% | -9.2% | 60% |
| JNJ-XXXXXX (15 mg/kg) + Compound Z (10 mg/kg) | 92% | +0.5% | 15% |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: Use a relevant strain of mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks.
-
Group Allocation: Assign 5 mice per group (3 male, 2 female). Include a vehicle control group and at least 3-4 dose levels of JNJ-XXXXXX. Doses should be selected based on preliminary range-finding studies.
-
Drug Administration: Administer JNJ-XXXXXX daily for 14 consecutive days via the intended clinical route (e.g., oral gavage).
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
Perform a terminal bleed for complete blood count (CBC) and serum chemistry analysis (including ALT, AST).
-
Collect major organs (liver, spleen, kidneys, heart, lungs, gastrointestinal tract) for histopathological examination.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% weight loss or significant mortality and produces only manageable and reversible clinical signs of toxicity.
Protocol 2: In Vivo Target Engagement Assay
-
Animal Model and Dosing: Use tumor-bearing mice. Administer a single dose of JNJ-XXXXXX or vehicle.
-
Sample Collection: At various time points post-dose (e.g., 2, 8, 24 hours), collect tumor and surrogate tissue samples (e.g., peripheral blood mononuclear cells).
-
Western Blot Analysis: Prepare protein lysates from the collected tissues. Perform a western blot to measure the phosphorylation status of a direct downstream substrate of Kinase Y.
-
Data Analysis: A significant reduction in the phosphorylated substrate in the JNJ-XXXXXX-treated groups compared to the vehicle control indicates target engagement. This can be correlated with the drug concentration in the plasma at the same time points.
Visualizations
Caption: Mechanism of action for JNJ-XXXXXX in the ABC pathway.
Caption: Workflow for preclinical in vivo toxicity assessment.
Caption: Decision tree for troubleshooting in vivo toxicity.
JNJ-38158471 stability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-38158471. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is an orally available and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with an IC50 of 40 nM.[1] It also shows inhibitory activity against other closely related tyrosine kinases, namely Ret (IC50 = 180 nM) and Kit (IC50 = 500 nM).[1][2] It demonstrates no significant activity against VEGFR-1 and VEGFR-3 at concentrations greater than 1 µM.[1][2]
Q2: What are the recommended storage conditions for this compound?
The stability of this compound depends on whether it is in solid form or dissolved in a solvent. For optimal stability, follow the storage recommendations summarized in the table below.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent, such as DMSO. A stock solution of 10 mM in DMSO is commonly used.[3] For consistent results, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
Directly dissolving this compound in aqueous solutions is not recommended due to its limited aqueous solubility. The compound is more soluble in organic solvents like DMSO. For experiments in aqueous environments, it is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the aqueous buffer or cell culture medium. Ensure that the final concentration of DMSO in the experimental setup is low enough to not affect the biological system being studied.
Troubleshooting Guides
Issue 1: Precipitation of this compound in my aqueous experimental setup.
-
Possible Cause 1: Exceeded aqueous solubility.
-
Troubleshooting Step: The solubility of this compound in water is greater than 1 mg/mL, and in ethanol, it is greater than 4 mg/mL.[1] Ensure that the final concentration of this compound in your aqueous solution does not exceed its solubility limit. If precipitation occurs, try lowering the final concentration of the compound.
-
-
Possible Cause 2: High final concentration of the organic solvent from the stock solution.
-
Troubleshooting Step: While this compound is soluble in DMSO, adding a large volume of a concentrated DMSO stock to an aqueous buffer can cause the compound to precipitate. Minimize the volume of the DMSO stock solution added to your aqueous medium. It is recommended that the final concentration of DMSO be kept below 0.5% (v/v) in most cell-based assays, though the tolerance can vary between cell lines.
-
-
Possible Cause 3: Interaction with components of the aqueous medium.
-
Troubleshooting Step: Some components of complex media or buffers, such as high concentrations of salts or proteins, can affect the solubility of small molecules. If you suspect this is the issue, consider preparing the final dilution in a simpler buffer (e.g., PBS) to test for precipitation before using it in your complex experimental medium.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Troubleshooting Step: Review the storage conditions of both the solid compound and the stock solutions. As a powder, this compound is stable for up to 2 years at -20°C.[1][2] In DMSO, it is stable for 2 weeks at 4°C and for 6 months at -80°C.[2] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Possible Cause 2: Degradation of the compound in the aqueous experimental solution.
-
Troubleshooting Step: The stability of this compound in various aqueous solutions (e.g., different pH values, presence of light) has not been extensively reported in publicly available literature. For long-term experiments, it is advisable to prepare fresh dilutions of the compound from a frozen stock solution shortly before use. If the experiment runs for several days, consider replacing the medium with freshly prepared this compound solution periodically.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Troubleshooting Step: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in the solution. To minimize this, consider using low-adhesion microplates or glassware. Pre-coating the plasticware with a blocking agent like bovine serum albumin (BSA) may also help in some cases.
-
Data Presentation
Table 1: Solubility and Stability of this compound
| Form | Solvent/Storage Condition | Solubility/Stability | Reference |
| Powder | -20°C | Stable for 2 years | [1][2] |
| Solution | DMSO | > 112 mg/mL | [1] |
| Solution | Water | > 1 mg/mL | [1] |
| Solution | Ethanol | > 4 mg/mL | [1] |
| In DMSO | 4°C | Stable for 2 weeks | [2] |
| In DMSO | -80°C | Stable for 6 months | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.65 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[2]
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.
Caption: Simplified signaling pathway of VEGFR-2 and the inhibitory action of this compound.
References
Technical Support Center: Enhancing JNJ-38158471 Bioavailability in Mice
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of the selective VEGFR-2 inhibitor, JNJ-38158471, in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. As an orally administered agent in preclinical studies, achieving sufficient and consistent systemic exposure is critical for evaluating its efficacy in cancer models. Like many small molecule kinase inhibitors, this compound's physicochemical properties may lead to poor aqueous solubility and/or permeability, which can limit its oral bioavailability. While specific data for this compound is not publicly available, it is known to be soluble in DMSO, with lower solubility in water and ethanol.
Q2: What are the common initial signs of poor oral bioavailability in my mouse study?
Common indicators of poor oral bioavailability include:
-
High variability in plasma drug concentrations between individual mice.
-
Low or undetectable plasma concentrations of this compound after oral administration.
-
Lack of a dose-proportional increase in plasma exposure with increasing doses.
-
Suboptimal or inconsistent efficacy in tumor growth inhibition studies despite demonstrated in vitro potency.
Q3: What are the primary formulation strategies to consider for improving the bioavailability of a poorly soluble compound like this compound?
For poorly soluble drugs, several formulation strategies can be employed to enhance oral absorption. These include:
-
Lipid-based formulations: These can enhance the solubilization of lipophilic drugs in the gastrointestinal tract.
-
Solid dispersions: Dispersing the drug in a polymer matrix at the molecular level can improve its dissolution rate.
-
Micronization/Nanonization: Reducing the particle size of the drug increases the surface area available for dissolution.
-
Use of excipients: Incorporating solubilizing agents, surfactants, or permeation enhancers can improve absorption.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments to improve this compound bioavailability.
Issue 1: High variability in plasma concentrations across my study cohort.
-
Question: I'm observing significant differences in the plasma levels of this compound between mice that received the same oral dose. What could be the cause and how can I address it?
-
Answer: High inter-individual variability is often linked to inconsistent dissolution and absorption of the drug.
-
Troubleshooting Steps:
-
Refine Formulation: Your current vehicle may not be optimal. Consider formulating this compound in a lipid-based system to improve its solubilization in the gut.
-
Control for Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of some drugs. Ensure a consistent fasting period for all animals before dosing.
-
Standardize Dosing Technique: Inconsistent oral gavage technique can lead to variability in the amount of drug delivered to the stomach. Ensure all personnel are properly trained and use a consistent procedure.
-
-
Issue 2: Low overall plasma exposure (AUC) despite using a high dose.
-
Question: I've increased the oral dose of this compound, but the plasma exposure is not increasing proportionally and remains low. What is the likely cause and what can I do?
-
Answer: This suggests that the absorption is limited by the drug's solubility or permeability (a "dissolution rate-limited" or "permeability rate-limited" absorption). Simply increasing the dose of a poorly soluble compound may not lead to higher exposure, as the excess drug may not be absorbed.
-
Troubleshooting Steps:
-
Enhance Solubility: Employ a formulation strategy aimed at increasing the concentration of dissolved drug in the gastrointestinal tract. A self-emulsifying drug delivery system (SEDDS) or a solid dispersion could be effective.
-
Investigate Permeability: If solubility enhancement does not significantly improve exposure, the compound may have low intestinal permeability. In such cases, the inclusion of a permeation enhancer in the formulation could be explored, though this requires careful consideration of potential toxicity.
-
-
Issue 3: My formulation appears physically unstable (e.g., precipitation of the drug).
-
Question: I've prepared a formulation of this compound, but I notice precipitation of the compound over time or upon dilution. How can I improve the physical stability of my formulation?
-
Answer: Formulation stability is crucial for consistent dosing and reliable results. Precipitation indicates that the drug is not fully solubilized or that the formulation cannot maintain solubilization under relevant conditions.
-
Troubleshooting Steps:
-
Optimize Excipients: Experiment with different co-solvents, surfactants, and polymers to find a combination that provides better and more stable solubilization.
-
Conduct Stability Studies: Assess the physical and chemical stability of your lead formulations over time at different temperatures and upon dilution in aqueous media to mimic conditions in the gastrointestinal tract.
-
Consider Amorphous Solid Dispersions: If crystalline drug is precipitating, formulating it as an amorphous solid dispersion can prevent this and improve dissolution.
-
-
Data Presentation
Quantitative data from your bioavailability studies should be summarized in clear, well-structured tables to facilitate comparison between different formulations.
Table 1: Example Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (10 mg/kg) in Different Formulations.
| Formulation Vehicle | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| 0.5% Methylcellulose | 150 ± 45 | 2.0 ± 0.5 | 980 ± 250 | 100 (Reference) |
| 20% Solutol HS 15 | 450 ± 90 | 1.5 ± 0.5 | 3150 ± 600 | 321 |
| SEDDS | 820 ± 150 | 1.0 ± 0.0 | 6200 ± 1100 | 633 |
Data are presented as mean ± standard deviation (n=5 mice per group). This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration in Mice
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Choose a surfactant with a high HLB value (e.g., Kolliphor RH 40, Cremophor EL).
-
Co-surfactant/Co-solvent: Select a co-surfactant or co-solvent to improve drug solubility and emulsification (e.g., Transcutol HP, PEG 400).
-
-
Solubility Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the excipients that can dissolve the highest amount of the drug.
-
-
Formulation Development:
-
Based on the solubility data, mix the selected oil, surfactant, and co-solvent in different ratios.
-
Add this compound to the excipient mixture and vortex or sonicate until the drug is completely dissolved. A typical starting ratio could be 30% oil, 40% surfactant, and 30% co-solvent.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Assessment: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of a microemulsion.
-
Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering instrument. A smaller droplet size (typically <200 nm) is desirable for better absorption.
-
-
In Vivo Administration:
-
The final SEDDS formulation containing this compound can be directly administered to mice via oral gavage.
-
Mandatory Visualizations
Caption: Workflow for improving the oral bioavailability of this compound.
Caption: Troubleshooting logic for addressing poor oral bioavailability.
Technical Support Center: JNJ-38158471 Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to JNJ-38158471, a potent inhibitor of VEGFR-2, Ret, and Kit.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective, orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It also demonstrates inhibitory activity against other receptor tyrosine kinases such as Ret and Kit. By targeting VEGFR-2, this compound blocks the signaling cascade initiated by VEGF, which is crucial for angiogenesis, the formation of new blood vessels that tumors require for growth and metastasis.
Q2: We are observing a diminished response to this compound in our tumor models over time. What are the potential resistance mechanisms?
Acquired resistance to VEGFR inhibitors like this compound is a multifaceted issue. The primary mechanisms can be broadly categorized as:
-
Activation of Bypass Signaling Pathways: Tumor cells can activate alternative signaling pathways to compensate for the inhibition of VEGFR-2, thereby promoting angiogenesis and cell survival.[1][2][3][4][5]
-
Upregulation of Alternative Pro-angiogenic Factors: The tumor microenvironment can adapt by increasing the production of other growth factors that can drive angiogenesis independently of the VEGF/VEGFR-2 axis.[1][2][6]
-
Alterations in the Tumor Vasculature and Microenvironment: Changes in the tumor's blood supply and the recruitment of pro-angiogenic cells can contribute to resistance.[1]
-
Target-Related Alterations: While less common for this class of inhibitors, alterations in the drug target itself could theoretically contribute to resistance.
Q3: Which bypass signaling pathways are most commonly implicated in resistance to VEGFR-2 inhibitors?
Several signaling pathways have been identified as potential bypass mechanisms. These include:
Activation of these pathways can reactivate downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, promoting cell proliferation and survival despite VEGFR-2 inhibition.[2][3][4]
Troubleshooting Guides
Problem 1: Decreased in vitro sensitivity to this compound in our cancer cell line after prolonged exposure.
| Possible Cause | Troubleshooting/Experimental Suggestion |
| Activation of bypass signaling pathways. | Phospho-RTK Array: Perform a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of a broad range of RTKs. This can help identify which alternative pathway (e.g., c-Met, FGFR, AXL) may be upregulated. Western Blotting: Validate the findings from the RTK array by performing Western blots for the phosphorylated and total protein levels of the suspected bypass RTK and key downstream effectors (e.g., p-AKT, p-ERK). Combination Therapy: Treat the resistant cells with this compound in combination with an inhibitor of the identified bypass pathway to see if sensitivity is restored. |
| Upregulation of drug efflux pumps. | Efflux Pump Inhibitor Co-treatment: Culture the resistant cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) and assess cell viability. A restoration of sensitivity suggests the involvement of efflux pumps. Gene Expression Analysis: Use qPCR or RNA-Seq to compare the expression levels of genes encoding common drug efflux pumps (e.g., ABCB1, ABCG2) between the resistant and parental cell lines. |
| Alterations in drug metabolism. | Metabolomics Analysis: Compare the metabolic profiles of sensitive and resistant cells to identify any differences in drug metabolism pathways. |
Problem 2: Tumor regrowth in our xenograft model despite continuous this compound treatment.
| Possible Cause | Troubleshooting/Experimental Suggestion |
| Activation of bypass signaling in the tumor. | Immunohistochemistry (IHC) / Immunofluorescence (IF): Analyze tumor sections from treated and untreated animals for the expression and phosphorylation of key bypass pathway proteins (e.g., p-c-Met, p-FGFR). In vivo Combination Studies: Treat tumor-bearing animals with this compound in combination with an inhibitor of the suspected bypass pathway to assess for synergistic anti-tumor effects. |
| Recruitment of pro-angiogenic bone marrow-derived cells. | Flow Cytometry of Tumor Tissue: Dissociate tumor tissue and perform flow cytometry to analyze the immune cell infiltrate, specifically looking for an increase in pro-angiogenic myeloid cells (e.g., CD11b+/Gr-1+ cells). Targeting Myeloid Cells: Co-administer this compound with agents that target the recruitment or function of these myeloid cells (e.g., CSF-1R inhibitors). |
| Increased expression of alternative pro-angiogenic factors. | Cytokine/Growth Factor Array: Analyze the secretome of resistant tumor cells or the plasma from tumor-bearing animals for the presence of elevated levels of alternative pro-angiogenic factors (e.g., FGF, HGF, Angiopoietin-1). Neutralizing Antibodies: Treat animals with a combination of this compound and neutralizing antibodies against the identified upregulated pro-angiogenic factors. |
| Upregulation of VEGFR2 in the tumor vasculature. | Immunohistochemistry (IHC): Compare the expression levels of VEGFR2 in the tumor vasculature of treated versus untreated animals. Some studies suggest that elevated VEGFR2 expression may correlate with decreased sensitivity to VEGFR inhibitors.[8] |
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing resistance to this compound. The following table provides a hypothetical structure for presenting such data if it were to become available through experimentation.
Table 1: In Vitro Sensitivity of Parental vs. This compound-Resistant Cell Lines
| Cell Line | IC50 (this compound) | Fold Resistance |
| Parental Cancer Cell Line X | 10 nM | 1 |
| This compound-Resistant Subline 1 | 150 nM | 15 |
| This compound-Resistant Subline 2 | 250 nM | 25 |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture the parental cancer cell line in standard growth medium.
-
Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner.
-
Maintenance: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold or more) than the original IC50.
-
Characterization: Periodically assess the IC50 of the evolving cell population to monitor the development of resistance.
-
Clonal Selection: Once a resistant population is established, single-cell cloning can be performed to isolate and characterize individual resistant clones.
Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Cell Lysis: Lyse parental and this compound-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Array Incubation: Incubate the cell lysates with the phospho-RTK array membrane, which is spotted with antibodies against a wide range of phosphorylated RTKs.
-
Detection: Use a detection antibody cocktail and chemiluminescent substrate to visualize the phosphorylated RTKs.
-
Analysis: Quantify the signal intensity for each spot to identify RTKs that are hyperactivated in the resistant cells compared to the parental cells.
Visualizations
Caption: Bypass signaling pathways in this compound resistance.
Caption: Workflow for investigating this compound resistance.
References
- 1. Mechanisms of resistance to vascular endothelial growth factor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Controlling escape from angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Acquired Resistance to Anti-VEGF Therapy for Neovascular Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]
addressing inconsistent results with JNJ-38158471
Welcome to the technical support center for JNJ-38158471. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during experimentation with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective orally bioavailable tyrosine kinase inhibitor. Its primary target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] It also demonstrates inhibitory activity against other related tyrosine kinases, notably c-Met, Ret, and Kit.[2][3]
Q2: What are the reported IC50 values for this compound against its primary targets?
The inhibitory potency of this compound has been characterized in various in vitro kinase assays. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 40 - 42 |
| c-Met | * |
| Ret | 180 - 183 |
| Kit | 500 - 511 |
| VEGFR-1 | >1000 |
| VEGFR-3 | >1000 |
| While this compound is known to inhibit the HGF/c-Met signaling pathway, a specific IC50 value for direct c-Met inhibition is not consistently reported in the primary literature found. Its effect is often demonstrated through inhibition of downstream signaling. |
Q3: In which experimental systems has this compound shown activity?
This compound has demonstrated activity in a range of preclinical models:
-
In vitro: Inhibition of VEGF-stimulated VEGFR-2 autophosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs) and inhibition of VEGF-dependent HUVEC migration.[1][2][4]
-
In vivo: Inhibition of VEGF-induced corneal neovascularization and dose-dependent inhibition of human tumor xenograft growth in mouse models.[1][2][4]
Troubleshooting Guide for Inconsistent Results
Researchers may encounter variability in experimental outcomes when working with kinase inhibitors. This guide addresses potential sources of inconsistency and provides recommendations for troubleshooting.
Issue 1: High Variability in IC50 Values in In Vitro Kinase Assays
Potential Causes:
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly sensitive to the ATP concentration used in the assay. Different ATP concentrations will lead to different IC50 values.
-
Enzyme and Substrate Concentrations: Variations in the concentration of the kinase or the substrate can affect reaction kinetics and, consequently, the apparent inhibitor potency.
-
Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have distinct sources of potential interference and variability. For instance, luciferase-based assays that measure ATP consumption can be affected by compounds that inhibit luciferase itself.[5]
-
Reagent Purity and Stability: The purity of the kinase, substrate, and this compound can impact results. Degradation of any of these components can lead to inconsistent activity.
Troubleshooting Steps:
-
Standardize ATP Concentration: For comparative studies, it is recommended to use an ATP concentration that is close to the Michaelis constant (Km) of the kinase. Always report the ATP concentration used in your experiments.
-
Optimize Enzyme and Substrate Concentrations: Ensure that you are working within the linear range of the enzymatic reaction. Perform initial experiments to determine the optimal concentrations of the kinase and substrate.
-
Validate Assay Method: If possible, confirm key findings using an orthogonal assay method to rule out technology-specific artifacts.
-
Ensure Reagent Quality: Use high-purity reagents and follow recommended storage and handling procedures for this compound, kinases, and substrates.
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
Potential Causes:
-
Cellular ATP Levels: The intracellular concentration of ATP (in the millimolar range) is significantly higher than the concentrations typically used in in vitro kinase assays (in the micromolar range). This can lead to a rightward shift in the IC50 value in cell-based assays for ATP-competitive inhibitors.
-
Cell Permeability and Efflux: The ability of this compound to cross the cell membrane and its potential removal by cellular efflux pumps can influence its effective intracellular concentration.
-
Off-Target Effects: At higher concentrations, this compound may engage other kinases, leading to complex cellular responses that are not solely attributable to the inhibition of its primary targets.
-
Ligand Concentration (for c-Met): The level of Hepatocyte Growth Factor (HGF) in cell culture media can significantly impact the apparent potency of c-Met inhibition. Experiments conducted with non-physiological concentrations of HGF may not accurately reflect the in vivo efficacy.[6][7]
Troubleshooting Steps:
-
Characterize Cellular Potency: Perform cell-based assays that measure the phosphorylation of the target kinase (e.g., phospho-VEGFR-2 or phospho-c-Met) to determine the inhibitor's potency in a more physiologically relevant context.
-
Evaluate Ligand Dependency: When studying c-Met inhibition, assess the activity of this compound at HGF concentrations that are representative of the physiological or pathophysiological conditions you are modeling.[6]
-
Assess Cell Health: Ensure that the observed cellular effects are not due to general cytotoxicity. Include appropriate controls to monitor cell viability.
-
Consider Target Engagement Assays: Techniques like NanoBRET can be used to measure the binding of the inhibitor to its target in living cells, providing a more direct measure of target engagement.[8]
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for obtaining reproducible results. Below are generalized methodologies for key experiments involving this compound.
In Vitro Kinase Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of this compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a kinase buffer appropriate for the specific kinase being tested (typically containing Tris-HCl, MgCl2, DTT, and a source of protein like BSA).
-
Prepare the kinase and substrate at the desired concentrations in the kinase buffer.
-
-
Assay Procedure:
-
Add the kinase buffer to the wells of a microplate.
-
Add serial dilutions of the this compound stock solution to the wells.
-
Add the kinase to the wells and incubate briefly to allow the inhibitor to bind.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for a predetermined time at the optimal temperature.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the signal according to the chosen assay format (e.g., measure radioactivity, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay (General Protocol)
This protocol is for determining the effect of this compound on the phosphorylation of a target receptor tyrosine kinase in a cellular context.
-
Cell Culture and Treatment:
-
Culture the cells of interest to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, HGF for c-Met) for a short period to induce receptor phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate.
-
-
Detection of Phosphorylation:
-
Analyze the cell lysates by Western blotting or ELISA using antibodies specific for the phosphorylated form of the target receptor and an antibody for the total receptor as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blotting) or the signal (for ELISA).
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Calculate the percent inhibition of phosphorylation relative to the ligand-stimulated control and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly selective, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor has potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. reactionbiology.com [reactionbiology.com]
Technical Support Center: JNJ-38158471 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JNJ-38158471 in in vivo experiments. The information is designed to assist drug development professionals and scientists in overcoming common challenges encountered during preclinical studies.
Troubleshooting Guides
Vehicle Control Formulation for Oral Gavage
This compound is a tyrosine kinase inhibitor targeting VEGFR-2.[1] Proper vehicle selection is critical for ensuring drug solubility, stability, and bioavailability in animal models. While specific vehicle formulations for this compound are not extensively published, the following table provides common vehicles used for oral administration of similar small molecule inhibitors in rodents. These formulations can serve as a starting point for developing a suitable vehicle for this compound.
| Vehicle Component | Concentration | Notes | Potential Issues |
| Aqueous-Based | |||
| Carboxymethyl cellulose (CMC) | 0.5% - 1.0% (w/v) in water | A commonly used suspending agent.[2][3] | May not be suitable for compounds with very low aqueous solubility. Can sometimes affect motor activity in animals.[3] |
| Methylcellulose | 0.5% - 1.0% (w/v) in water | Another common suspending agent. | Similar to CMC, may not be ideal for highly insoluble compounds. |
| Lipid-Based | |||
| Corn Oil | Undiluted | Can improve the oral absorption of lipophilic compounds.[2] | May have physiological effects on its own and can influence study outcomes.[2] |
| Solvent/Surfactant-Based | |||
| Dimethyl sulfoxide (DMSO) | <10% in saline or water | A strong solvent, useful for compounds that are difficult to dissolve.[2] this compound is commercially available in a 10 mM DMSO solution.[1] | Can have its own pharmacological effects and may cause local irritation at higher concentrations. |
| Polyethylene glycol (PEG) 300/400 | 10% - 30% in water | A common co-solvent to improve solubility. | Can have a laxative effect at higher concentrations. |
| Tween 80 (Polysorbate 80) | 0.5% - 5% in aqueous vehicle | A non-ionic surfactant used to increase solubility and stability of suspensions.[2] | Can cause hypersensitivity reactions in some animals. |
| Propylene glycol | As a co-solvent | Used in formulations for other kinase inhibitors. | High concentrations can be toxic. |
Recommended Starting Formulation for this compound:
For a starting point, researchers could consider a formulation containing a small percentage of an organic solvent like DMSO to initially dissolve this compound, followed by dilution in a suspending agent like 0.5% CMC or a lipid-based vehicle such as corn oil. It is crucial to assess the stability and homogeneity of the final formulation.
Experimental Workflow for Vehicle Preparation and Dosing
The following diagram outlines a general workflow for preparing a vehicle formulation and administering it for in vivo studies.
Workflow for this compound formulation and in vivo dosing.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous vehicle. What can I do?
A1: Precipitation is a common issue with hydrophobic compounds. Consider the following troubleshooting steps:
-
Increase the concentration of the suspending agent: If you are using CMC or methylcellulose, increasing the concentration within the recommended range may help keep the compound in suspension.
-
Add a surfactant: Incorporating a small amount of a biocompatible surfactant like Tween 80 (e.g., 0.5-2%) can improve wetting and prevent aggregation of drug particles.
-
Use a co-solvent: A small percentage of a co-solvent like PEG 300/400 or propylene glycol can enhance solubility.
-
Consider a lipid-based vehicle: If aqueous formulations are consistently failing, a lipid-based vehicle like corn oil might be a suitable alternative, especially for lipophilic compounds.
-
Sonication: Ensure adequate energy is used during homogenization. Sonication can be more effective than vortexing for creating a fine, stable suspension.
Q2: What is the mechanism of action of this compound?
A2: this compound is a highly selective and orally available inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 of 40 nM.[1] It also shows inhibitory activity against the closely related tyrosine kinases Ret (IC50 = 180 nM) and Kit (IC50 = 500 nM).[1] It has minimal activity against VEGFR-1 and VEGFR-3.[1] By inhibiting VEGFR-2, this compound can block the signaling pathway responsible for angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.[4]
The simplified signaling pathway of VEGFR-2 is depicted below:
Simplified VEGFR-2 signaling pathway inhibited by this compound.
Q3: Are there any known toxicities associated with this compound or similar compounds?
Q4: How should I prepare my vehicle control group?
A4: The vehicle control group is crucial for interpreting the results of your in vivo study. The animals in this group should receive the exact same vehicle formulation, at the same volume and by the same route of administration (oral gavage), as the animals receiving this compound. This ensures that any observed effects are due to the drug itself and not the vehicle. It is also important to consider that some vehicles, such as corn oil and CMC, can have minor physiological effects on their own.[2][3]
Disclaimer: This information is intended for research purposes only and is not a substitute for a thorough literature review and protocol optimization. Researchers should always consult relevant safety data sheets and institutional guidelines when working with chemical compounds and conducting animal studies. This compound is for research use only and not for personal or veterinary use.[4]
References
- 1. This compound|cas 951151-97-6|DC Chemicals [dcchemicals.com]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. This compound | 951151-97-6 | BNB15197 | Biosynth [biosynth.com]
- 5. New Preclinical Development of a c-Met Inhibitor and Its Combined Anti-Tumor Effect in c-Met-Amplified NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-38158471 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the tyrosine kinase inhibitor, JNJ-38158471.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable, potent, and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] Its primary mechanism is to block the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent downstream signaling pathways that are crucial for angiogenesis, the formation of new blood vessels.[2][3] This inhibition of angiogenesis is a key strategy in cancer therapy, as it can restrict tumor growth and metastasis.[4][5]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for VEGFR-2, it also shows inhibitory activity against other tyrosine kinases, including c-Kit and Ret, with IC50 values of 500 nM and 180 nM, respectively, compared to 40 nM for VEGFR-2.[1] Researchers should be aware of these off-target effects, as they could influence experimental outcomes, particularly in cell lines or tissues where these kinases are highly expressed or play a critical role.
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation and ensure accurate dosing, the final concentration of DMSO in the culture medium should be kept low, typically below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.
Q4: What are the key sources of variability in cell-based assays with this compound?
A4: Variability in cell-based assays can arise from several factors:
-
Cell Line Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and have a consistent and low passage number to ensure reproducible responses.
-
Inconsistent Seeding Density: Ensure uniform cell seeding across all wells, as variations in cell number can affect the final readout.
-
Ligand Stimulation: When studying the inhibitory effect on VEGFR-2 phosphorylation, the concentration and incubation time of the stimulating ligand (e.g., VEGF-A) must be consistent.
-
Drug Concentration and Incubation Time: Precise and accurate preparation of this compound dilutions is critical. Incubation times should be strictly controlled.
-
Assay Readout: For assays like Western blotting, variations in protein extraction, loading, and antibody incubation can introduce significant variability.
Q5: What are important considerations for in vivo studies with this compound?
A5: For in vivo experiments, it is essential to follow established guidelines such as the ARRIVE guidelines to ensure rigor and reproducibility. Key considerations include:
-
Animal Model: The choice of animal model and tumor xenograft should be appropriate for the research question.
-
Drug Formulation and Administration: this compound is orally bioavailable. The formulation and route of administration should be consistent throughout the study.
-
Dosing and Schedule: The dose and frequency of administration should be based on pharmacokinetic and pharmacodynamic data, if available.
-
Endpoint Measurement: The methods for measuring tumor growth, angiogenesis (e.g., microvessel density), and other endpoints should be standardized and validated.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Troubleshooting Guides
In Vitro Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments | Inconsistent cell density, passage number, or cell health. | Standardize cell culture conditions. Use cells within a defined passage number range and ensure they are in the logarithmic growth phase. |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and perform serial dilutions carefully. | |
| Variable incubation times with the drug or stimulating ligand. | Use a timer to ensure consistent incubation periods for all experimental conditions. | |
| No or weak inhibition of VEGFR-2 phosphorylation | This compound degradation. | Prepare fresh stock solutions of this compound and store them properly (e.g., at -20°C or -80°C). |
| Inactive stimulating ligand (e.g., VEGF). | Use a fresh or properly stored aliquot of VEGF. Test its activity in a positive control experiment. | |
| Insufficient drug concentration. | Perform a dose-response experiment to determine the optimal inhibitory concentration range. | |
| Low VEGFR-2 expression in the chosen cell line. | Confirm VEGFR-2 expression in your cell line using Western blot or flow cytometry. | |
| Unexpected cell toxicity at low drug concentrations | Off-target effects of this compound. | Investigate the expression of other kinases inhibited by this compound (e.g., c-Kit, Ret) in your cell line. |
| DMSO toxicity. | Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Run a vehicle control with the highest DMSO concentration used. | |
| Inconsistent Western blot results for p-VEGFR-2 | Variability in protein extraction and quantification. | Use a consistent lysis buffer and protocol. Accurately quantify total protein concentration before loading. |
| Uneven protein transfer to the membrane. | Optimize the Western blot transfer conditions (voltage, time, membrane type). | |
| Issues with primary or secondary antibodies. | Use validated antibodies at their optimal dilution. Ensure proper blocking and washing steps. | |
| Signal saturation. | Optimize the amount of protein loaded and the exposure time to ensure the signal is within the linear range of detection. Normalize the phosphorylated protein signal to the total protein signal. |
In Vivo Angiogenesis Assays
| Problem | Possible Cause | Recommended Solution |
| High variability in tumor growth within the same treatment group | Inconsistent tumor cell implantation. | Standardize the number of cells injected and the injection site. Ensure a high percentage of viable cells. |
| Variation in animal age, weight, or health status. | Use animals of the same age, sex, and from the same supplier. Acclimatize animals before starting the experiment. | |
| Lack of significant anti-angiogenic effect | Insufficient drug dosage or suboptimal dosing schedule. | Perform a dose-finding study to determine the optimal dose and schedule for this compound in your model. |
| Poor oral bioavailability in the chosen animal model. | Conduct pharmacokinetic studies to determine the plasma concentration of this compound after oral administration. | |
| Tumor model is not dependent on VEGFR-2 signaling. | Characterize the expression and activation of VEGFR-2 in your tumor model. Consider alternative models if VEGFR-2 is not a key driver of angiogenesis. | |
| Toxicity and adverse effects in treated animals | Drug dose is too high. | Reduce the dose of this compound and monitor the animals closely for signs of toxicity. |
| Off-target effects. | Be aware of the potential for off-target effects and monitor relevant physiological parameters. |
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Phosphorylation Assay
This protocol describes a cell-based ELISA to quantify the inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
VEGF-A (recombinant human)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell-based ELISA kit for phosphorylated VEGFR-2 (Tyr1175)
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture for 24-48 hours.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a low-serum medium to reduce basal VEGFR-2 activation.
-
This compound Treatment: Prepare serial dilutions of this compound in the low-serum medium. Include a vehicle control (DMSO). Add the diluted compound to the cells and incubate for 1-2 hours.
-
VEGF Stimulation: Add VEGF-A to the wells at a final concentration known to induce robust VEGFR-2 phosphorylation (e.g., 50 ng/mL). Include a non-stimulated control. Incubate for 5-10 minutes.
-
Cell Lysis and ELISA: Immediately lyse the cells and proceed with the cell-based ELISA for phosphorylated VEGFR-2 (Tyr1175) according to the manufacturer's instructions.
-
Data Analysis: Normalize the phospho-VEGFR-2 signal to the total protein content in each well. Plot the normalized signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Matrigel Plug Angiogenesis Assay
This protocol describes an in vivo assay to assess the effect of this compound on angiogenesis.
Materials:
-
Matrigel (growth factor reduced)
-
VEGF-A and/or bFGF
-
This compound formulated for oral administration
-
Immunocompromised mice (e.g., nude or SCID)
Methodology:
-
Matrigel Preparation: Thaw Matrigel on ice. Mix with VEGF-A and/or bFGF to stimulate angiogenesis. Keep the Matrigel solution on ice to prevent premature polymerization.
-
Matrigel Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse.
-
This compound Administration: Begin oral administration of this compound or vehicle control one day before or on the day of Matrigel injection. Continue treatment for the duration of the experiment (typically 7-14 days).
-
Plug Excision: At the end of the treatment period, euthanize the mice and carefully excise the Matrigel plugs.
-
Angiogenesis Quantification:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent) as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.
-
-
Data Analysis: Compare the hemoglobin content or microvessel density between the this compound-treated group and the vehicle control group.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro VEGFR-2 phosphorylation assay.
Caption: A logical troubleshooting workflow for addressing high variability in IC50 determination.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-38158471 dose-response curve troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-38158471. The information is designed to help you address specific issues you might encounter during your experiments, particularly concerning dose-response curves.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound dose-response curve is showing a shallow slope or incomplete inhibition at high concentrations. What could be the cause?
A shallow or incomplete dose-response curve can arise from several factors, ranging from experimental setup to the inherent properties of the compound and the biological system. Here are some potential causes and troubleshooting steps:
-
Compound Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions. Precipitation at higher concentrations can lead to an apparent plateau in activity.
-
Troubleshooting:
-
Visually inspect your stock solutions and final assay concentrations for any signs of precipitation.
-
Consider lowering the highest concentration in your dose-response curve.
-
If using DMSO as a solvent, ensure the final concentration in your assay medium is consistent across all wells and is at a level that does not affect cell viability or enzyme activity.[1]
-
-
-
Off-Target Effects at High Concentrations: At supra-physiological concentrations, inhibitors can exhibit off-target activities that may counteract the primary inhibitory effect or induce cellular responses that mask the intended dose-response.
-
Assay-Specific Issues:
-
Fluorescence Interference: If you are using a fluorescence-based assay, this compound itself might be fluorescent or quench the fluorescent signal, leading to artifacts at higher concentrations.[1][2]
-
Troubleshooting: Run a control plate with the compound in assay buffer without cells or enzymes to check for autofluorescence.[2]
-
-
Enzyme/Substrate Concentrations: In biochemical assays, ensure that enzyme and substrate concentrations are optimized.[1] Substrate depletion at low inhibitor concentrations can lead to a flattened curve.
-
-
Cellular Resistance Mechanisms: In cell-based assays, intrinsic or acquired resistance mechanisms can lead to an incomplete response. This could be due to drug efflux pumps, activation of alternative signaling pathways, or mutations in the target kinases.
Q2: I am observing a "U-shaped" or hormetic dose-response curve with this compound. Why is this happening?
A U-shaped or hormetic response, where a low dose of the inhibitor shows a stimulatory effect that is then lost at higher doses, is an atypical but documented phenomenon for some kinase inhibitors.[3]
-
Potential Causes:
-
Complex Biological Responses: The inhibitor might have multiple targets, and the net effect on the cell is a combination of inhibiting and stimulating different pathways at different concentrations.
-
Feedback Loops: Inhibition of the primary target (e.g., VEGFR-2) could trigger a compensatory feedback loop that activates a pro-proliferative or pro-survival pathway at certain inhibitor concentrations.
-
Off-Target Pharmacology: At low concentrations, the compound might be interacting with an off-target that has a stimulatory effect.
-
-
Troubleshooting:
-
Orthogonal Assays: Confirm the finding using a different assay readout that measures a more direct downstream effect of the target kinase.
-
Target Engagement: Use a target engagement assay to confirm that the compound is binding to its intended target at the concentrations where the anomalous effect is observed.
-
Pathway Analysis: Investigate the activation state of key downstream signaling molecules of VEGFR-2, Ret, and Kit (e.g., phosphorylation of PLCγ, ERK, AKT) to understand the signaling dynamics at different concentrations of this compound.
-
Q3: There is significant variability between my replicate experiments for the this compound IC50 value. How can I improve reproducibility?
High variability in IC50 values is a common issue in both biochemical and cell-based assays.[4][5]
-
Troubleshooting Steps:
-
Cell-Based Assays:
-
Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.[4]
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells, as this can significantly impact the final readout.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can alter cellular responses to drugs.
-
-
Biochemical Assays:
-
General Practices:
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in serial dilutions.
-
Plate Uniformity: Be aware of potential "edge effects" in microtiter plates. Consider not using the outer wells for critical measurements.
-
-
Data Presentation
Table 1: this compound Target Profile & Potency
| Target | IC50 (nM) | Kinase Family |
| VEGFR-2 | 40 | Tyrosine Kinase |
| Ret | 180 | Tyrosine Kinase |
| Kit | 500 | Tyrosine Kinase |
Note: IC50 values are indicative and can vary depending on the specific assay conditions.[6]
Experimental Protocols
Protocol 1: General Method for Determining IC50 of this compound in a Cell-Based Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these stocks into the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.5%).
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and no-treatment controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours), which should be optimized for your specific cell line and assay.
-
Viability/Proliferation Assay: At the end of the incubation period, assess cell viability or proliferation using a suitable method, such as a resazurin-based assay or a luminescent ATP-based assay.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a background control (0% viability).
-
Plot the normalized response versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Troubleshooting logic for atypical dose-response curves.
Caption: Simplified VEGFR-2 signaling pathway inhibited by this compound.
Caption: General workflow for IC50 determination in a cell-based assay.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. Adjusting the Fitting of Fluorescence-Based Dose-Response Kinase Inhibition Assay to Account for Fluorescent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. youtube.com [youtube.com]
- 6. This compound - Immunomart [immunomart.org]
Technical Support Center: JNJ-38158471 Off-Target Kinase Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase interactions of JNJ-38158471. The content is designed to address specific issues that may be encountered during experimentation and offers troubleshooting guidance in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target kinases?
This compound is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 of 40 nM. In addition to its potent activity against VEGFR-2, it is known to interact with the closely related receptor tyrosine kinases Ret and Kit, with IC50 values of 180 nM and 500 nM, respectively. It has been reported to have no significant activity (at concentrations greater than 1 µM) against VEGFR-1 and VEGFR-3.
Q2: My cells are showing unexpected phenotypes that are not consistent with VEGFR-2 inhibition alone. What could be the cause?
Unexpected cellular phenotypes could be a result of this compound's off-target activity on Ret and/or Kit kinases. Both Ret and Kit are involved in crucial cellular signaling pathways that can influence cell proliferation, survival, and differentiation. It is recommended to assess the activation status of these off-target kinases and their downstream signaling pathways in your experimental system to determine if they are being inadvertently affected by the inhibitor.
Q3: How can I confirm if the observed off-target effects in my experiment are due to inhibition of Ret or Kit?
To confirm the involvement of Ret or Kit, you can perform several experiments:
-
Western Blotting: Analyze the phosphorylation status of Ret, Kit, and their key downstream signaling proteins (e.g., AKT, ERK, STAT3 for Ret; AKT, ERK, STAT for Kit) in the presence and absence of this compound. A decrease in phosphorylation would suggest inhibition.
-
Rescue Experiments: If your phenotype is due to off-target inhibition, expressing a drug-resistant mutant of Ret or Kit might rescue the effect. Alternatively, stimulating the cells with the respective ligands for these receptors (e.g., GDNF for Ret, SCF for Kit) might partially overcome the inhibition.
-
Use of More Selective Inhibitors: Compare the phenotype induced by this compound with that of more selective inhibitors for Ret or Kit, if available.
Q4: I am not seeing the expected inhibitory effect on my target cells. What are some potential reasons?
Several factors could contribute to a lack of expected efficacy:
-
Cellular Context: The expression levels of VEGFR-2, Ret, and Kit can vary significantly between different cell lines. Ensure your cell model expresses the target kinase at sufficient levels.
-
Drug Concentration: The IC50 values are determined in biochemical assays. In a cellular context, higher concentrations of this compound may be required to achieve the desired inhibitory effect due to factors like cell permeability and protein binding. A dose-response experiment is crucial.
-
ATP Competition: this compound is an ATP-competitive inhibitor. High intracellular ATP concentrations in your specific cell type might reduce the apparent potency of the inhibitor.
-
Drug Stability: Ensure the compound is properly stored and handled to maintain its activity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Kinase Assays
Problem: You are observing variability in the IC50 values for this compound against VEGFR-2, Ret, or Kit in your in-vitro kinase assays.
| Potential Cause | Troubleshooting Step |
| ATP Concentration | Ensure the ATP concentration is kept constant and is ideally at or below the Km value for the specific kinase. Variations in ATP levels will affect the IC50 of an ATP-competitive inhibitor. |
| Enzyme Concentration | Use a consistent and appropriate concentration of the kinase in each assay. High enzyme concentrations can lead to an overestimation of the IC50. |
| Substrate Concentration | The concentration of the peptide or protein substrate should be kept constant and ideally at its Km value. |
| Incubation Time | Standardize the pre-incubation time of the inhibitor with the kinase and the reaction time after adding ATP. |
| DMSO Concentration | Keep the final DMSO concentration consistent across all wells, as high concentrations can inhibit kinase activity. |
| Reagent Stability | Ensure all reagents, especially the kinase and ATP, are properly stored and have not undergone multiple freeze-thaw cycles. |
Issue 2: Off-Target Signaling Pathway Activation Observed
Problem: Your results indicate activation of downstream pathways of Ret or Kit, even though you are targeting VEGFR-2.
| Potential Cause | Troubleshooting Step |
| High Inhibitor Concentration | You may be using a concentration of this compound that is high enough to significantly inhibit Ret and Kit. Perform a dose-response experiment to find a concentration that is selective for VEGFR-2 in your system. |
| Pathway Crosstalk | There might be crosstalk between the VEGFR-2 pathway and the Ret or Kit pathways in your specific cell model. Investigate the literature for known interactions between these signaling cascades. |
| Compensatory Mechanisms | Inhibition of VEGFR-2 might lead to compensatory activation of other receptor tyrosine kinases. Use a broader kinase inhibitor panel or phospho-proteomics to identify other activated kinases. |
Data Presentation
Table 1: In-Vitro Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 40 |
| Ret | 180 |
| Kit | 500 |
| VEGFR-1 | >1000 |
| VEGFR-3 | >1000 |
Experimental Protocols
Representative Biochemical Kinase Assay Protocol (Luminescence-based)
This protocol is a representative example for determining the IC50 of this compound against a target kinase.
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution in kinase assay buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute into kinase assay buffer to create a 4X inhibitor solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound solution or DMSO control to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 20 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and measure the remaining ATP.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Simplified RET signaling pathway.
Caption: Simplified KIT signaling pathway.
Experimental Workflow
Caption: General workflow for an in-vitro kinase assay.
Validation & Comparative
A Head-to-Head Comparison of VEGFR-2 Inhibition: JNJ-38158471 versus Sunitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitory profiles of two small molecule tyrosine kinase inhibitors: JNJ-38158471 and sunitinib. The information presented is curated from publicly available preclinical data to assist researchers in evaluating these compounds for their specific research needs.
Introduction
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated strategy in oncology. This guide focuses on a direct comparison of this compound, a highly selective VEGFR-2 inhibitor, and sunitinib, a multi-targeted kinase inhibitor with activity against VEGFR-2 among other kinases.
Data Presentation
The following tables summarize the quantitative data for this compound and sunitinib, focusing on their biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase | This compound IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
| VEGFR-2 (KDR) | 40[1], 42 | 80[2] |
| VEGFR-1 | 4,451 | Potent inhibitor[3] |
| VEGFR-3 | 1,112 | Potent inhibitor[4] |
| PDGFRβ | 1,109 | 2[2] |
| c-Kit | 500[1], 511 | Potent inhibitor[2] |
| Ret | 180[1], 183 | - |
| FLT3 | 4,810 | 50 (ITD), 250 (WT)[2] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC₅₀ indicates greater potency.
Table 2: Cellular and In Vivo Activity
| Assay | This compound | Sunitinib |
| VEGF-stimulated VEGFR-2 Autophosphorylation in HUVECs | Inhibition at 1-500 nM[1] | Inhibition with IC₅₀ of 10 nM[2] |
| VEGF-dependent HUVEC Migration | Significant inhibition at 50-1000 nM[1] | Inhibition with IC₅₀ of 40 nM[2] |
| In Vivo Tumor Growth Inhibition (Xenograft Models) | Dose-dependent inhibition in A431 and HCT116 models (10-200 mg/kg, p.o.)[1] | Inhibition in various models including SKOV3 and HEK293 (e.g., 40 mg/kg/day, p.o.) |
Experimental Protocols
Biochemical VEGFR-2 Kinase Assay
Objective: To determine the in vitro potency of an inhibitor against VEGFR-2 kinase activity.
Methodology:
-
Recombinant human VEGFR-2 cytoplasmic domain (e.g., as a GST-fusion protein) is used as the enzyme source.
-
A 96-well microtiter plate is coated with a peptide substrate, such as poly-Glu,Tyr (4:1), which serves as the substrate for phosphorylation.
-
The inhibitor (this compound or sunitinib) is serially diluted and added to the wells.
-
The kinase reaction is initiated by the addition of the VEGFR-2 enzyme and ATP in a buffer containing MnCl₂.[2]
-
The reaction is allowed to proceed for a defined period at room temperature and then stopped by the addition of EDTA.[2]
-
The amount of phosphorylated substrate is quantified using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
VEGF-Stimulated VEGFR-2 Autophosphorylation in HUVECs
Objective: To assess the ability of an inhibitor to block VEGFR-2 activation in a cellular context.
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to near confluence and then serum-starved overnight to reduce basal receptor phosphorylation.
-
The cells are pre-incubated with various concentrations of the inhibitor (this compound or sunitinib) for a specified time (e.g., 1 hour).[1]
-
The cells are then stimulated with recombinant human VEGF (e.g., 25-50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR-2 autophosphorylation.
-
Following stimulation, the cells are lysed, and the protein concentration of the lysates is determined.
-
Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with a primary antibody specific for phosphorylated VEGFR-2 (e.g., phospho-Tyr1175). A separate blot is probed with an antibody for total VEGFR-2 to confirm equal protein loading.
-
The bands are visualized using a secondary antibody conjugated to HRP and a chemiluminescent substrate. The intensity of the phosphorylated VEGFR-2 band is quantified and normalized to the total VEGFR-2 band.
HUVEC Migration Assay (Wound Healing)
Objective: To evaluate the effect of an inhibitor on VEGF-induced endothelial cell migration.
Methodology:
-
HUVECs are seeded in a multi-well plate and grown to a confluent monolayer.
-
A sterile pipette tip or a specialized culture insert is used to create a uniform "wound" or cell-free gap in the monolayer.
-
The cells are washed to remove detached cells and then incubated in media containing a low concentration of serum, VEGF as a chemoattractant, and varying concentrations of the inhibitor (this compound or sunitinib).
-
Images of the wound are captured at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 12-24 hours).
-
The rate of cell migration is quantified by measuring the change in the width of the wound over time.
In Vivo Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of an inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are used as hosts for the tumor xenografts.
-
A suspension of human tumor cells (e.g., HCT116 colorectal carcinoma cells) is injected subcutaneously into the flank of each mouse.
-
The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into treatment and control groups.
-
The inhibitor (this compound or sunitinib) is administered orally at various doses, typically once daily. The control group receives the vehicle solution.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as immunohistochemistry for markers of proliferation and angiogenesis, can be performed on the tumor tissue.
Mandatory Visualization
References
A Comparative Analysis of JNJ-38158471 and Sorafenib in Preclinical Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data for JNJ-38158471 and the established multi-kinase inhibitor, sorafenib, in the context of hepatocellular carcinoma (HCC) models. While extensive preclinical data is available for sorafenib, detailing its efficacy and mechanisms of action in HCC, a comprehensive preclinical evaluation of this compound in HCC models is not publicly available at this time. This guide, therefore, presents the current understanding of each compound's pharmacological profile to aid researchers in the field of liver cancer drug development.
Executive Summary
Compound Profiles and Mechanism of Action
This compound
This compound is a potent and orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). It also demonstrates inhibitory activity against other receptor tyrosine kinases, including Ret and Kit. The primary mechanism of action is expected to be the inhibition of angiogenesis, a critical process for tumor growth and metastasis, by blocking the signaling cascade initiated by VEGF.
Sorafenib
Sorafenib is an oral multi-kinase inhibitor that targets a broader range of kinases. In tumor cells, it inhibits the serine/threonine kinase Raf, a key component of the Raf/MEK/ERK signaling pathway, thereby impeding cell proliferation.[1][2][3] Concurrently, sorafenib inhibits receptor tyrosine kinases such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor angiogenesis.[1][2][3] This dual mechanism of action, targeting both the tumor cell and its blood supply, underlies its efficacy in HCC.[1]
Signaling Pathway Diagrams
Preclinical Efficacy in Hepatocellular Carcinoma Models
This compound
As of the date of this publication, there is a lack of publicly available data on the in vitro or in vivo efficacy of this compound in established hepatocellular carcinoma cell lines or animal models.
Sorafenib
Sorafenib has been extensively studied in preclinical HCC models, demonstrating significant anti-tumor activity.
In Vitro Data:
Sorafenib has been shown to inhibit the proliferation of various human HCC cell lines. For example, in HepG2 and HuH-7 cells, sorafenib treatment resulted in a dose-dependent inhibition of cell viability, with an IC50 concentration of approximately 6 μmol/L.[4]
| Cell Line | IC50 (µM) | Effect | Reference |
| HepG2 | ~6 | Inhibition of cell viability | [4] |
| HuH-7 | ~6 | Inhibition of cell viability | [4] |
In Vivo Data:
In xenograft models using human HCC cell lines, sorafenib has demonstrated the ability to suppress tumor growth.[1][4] For instance, in a murine xenograft model using HuH-7 cells, oral administration of sorafenib at 40 mg/kg daily for 3 weeks resulted in significant anti-tumor activity.[4] Another study using HLE xenografts in nude mice showed that sorafenib at 25 mg/kg inhibited tumor growth by 49.3%.[5] Furthermore, in an orthotopic H129 liver tumor model, sorafenib at 30 mg/kg was evaluated, though it did not show a statistically significant improvement in survival compared to the vehicle in that particular study.[6]
| HCC Model | Dosing | Key Findings | Reference |
| HuH-7 Xenograft | 40 mg/kg, p.o., daily for 3 weeks | Significant anti-tumor activity | [4] |
| HLE Xenograft | 25 mg/kg, p.o., 5 times/week for 3 weeks | 49.3% tumor growth inhibition | [5] |
| Orthotopic H129 | 30 mg/kg, p.o., daily | No significant survival improvement vs. vehicle | [6] |
Experimental Protocols
General In Vivo Xenograft Study Design for HCC
The following provides a generalized workflow for assessing the efficacy of a therapeutic agent in an HCC xenograft model, based on common practices in the field.
Cell Lines and Culture: Human HCC cell lines such as HepG2 or HuH-7 are commonly used.[4][7] Cells are cultured in appropriate media and conditions before implantation.
Animal Models: Immunocompromised mice, such as BALB/c nude mice, are typically used to prevent rejection of the human tumor xenograft.[7]
Tumor Implantation: A specific number of HCC cells are injected subcutaneously or orthotopically into the mice.
Treatment: Once tumors reach a specified volume, animals are randomized into treatment and control groups. The investigational drug (e.g., sorafenib) is often administered orally on a daily schedule.[4][5]
Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed. Survival analysis may also be performed.[6]
Conclusion
Sorafenib has a well-documented preclinical profile in hepatocellular carcinoma, demonstrating anti-proliferative and anti-angiogenic effects through its multi-kinase inhibitory action. This has translated into its clinical use for advanced HCC. For this compound, a selective VEGFR-2 inhibitor, there is a clear need for preclinical studies within the context of HCC to understand its potential efficacy and mechanism of action in this specific malignancy. Future research should focus on evaluating this compound in a panel of HCC cell lines and in relevant in vivo models, ideally with a direct comparison to the standard of care, sorafenib. Such studies will be crucial in determining its potential as a novel therapeutic agent for hepatocellular carcinoma.
References
- 1. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Synergistic antitumor effect of resveratrol and sorafenib on hepatocellular carcinoma through PKA/AMPK/eEF2K pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kinase Selectivity: JNJ-38158471 vs. Cabozantinib
For researchers, scientists, and drug development professionals, a critical evaluation of kinase inhibitor selectivity is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the kinase selectivity profiles of JNJ-38158471 and cabozantinib, supported by available preclinical data.
This compound is characterized as a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. In contrast, cabozantinib is a multi-kinase inhibitor, targeting VEGFR2 along with MET, RET, KIT, AXL, FLT3, and TIE2, implicating it in a broader range of cellular processes including tumor cell migration, invasion, and survival.
Quantitative Kinase Inhibition Profile
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for both compounds against various kinases. Lower IC50 values indicate greater potency.
| Kinase Target | This compound IC50 (nM) | Cabozantinib IC50 (nM) |
| VEGFR2 | 40[1] | 0.035[2] |
| c-Kit | 500[1] | 4.6[2] |
| Ret | 180[1] | 5.2[2] |
| MET | >1000 | 1.3[2] |
| VEGFR1 | >1000 | - |
| VEGFR3 | >1000 | - |
| AXL | - | 7[2] |
| TIE2 | - | 14.3[2] |
| FLT3 | - | 11.3[2] |
Data for this compound indicates no significant activity (>1 µM) against VEGFR-1 and VEGFR-3.[1] A comprehensive kinase panel screening for this compound is not publicly available.
Comparative Analysis of Selectivity
Based on the available data, this compound demonstrates a more selective inhibition profile, primarily targeting VEGFR2 with significantly less potency against c-Kit and Ret. Its lack of activity against VEGFR1 and VEGFR3 at concentrations up to 1 µM further underscores its selectivity within the VEGFR family.
Cabozantinib, conversely, exhibits potent, low nanomolar inhibition across a spectrum of receptor tyrosine kinases. Its strong activity against MET and VEGFR2, key drivers in many cancers, forms the basis of its therapeutic rationale. The broader targeting profile of cabozantinib may contribute to its efficacy in various tumor types but may also be associated with a different side-effect profile compared to a more selective inhibitor like this compound.
Experimental Protocols
Detailed experimental protocols for the specific kinase inhibition assays that generated the data in the table are often proprietary to the discovering entities. However, the following represents a generalized methodology commonly employed for such determinations.
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are typically performed to determine the IC50 value of a compound against a purified kinase. A common method is the ADP-Glo™ Kinase Assay.
Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a lower production of ADP.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, c-Met)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound or cabozantinib) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase buffer.
-
Reaction Setup: 1 µl of the diluted compound or DMSO (as a vehicle control) is added to the wells of a 384-well plate.
-
Enzyme Addition: 2 µl of the purified kinase enzyme solution is added to each well. The plate is incubated at room temperature for a defined period (e.g., 10-15 minutes).
-
Reaction Initiation: 2 µl of a solution containing the kinase substrate and ATP is added to each well to start the kinase reaction. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: 5 µl of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
ATP Detection: 10 µl of Kinase Detection Reagent is added to each well to convert the generated ADP back to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP. The plate is incubated for 30 minutes at room temperature.
-
Data Acquisition: The luminescence signal, which is proportional to the amount of ADP produced, is measured using a plate reader.
-
IC50 Determination: The luminescence data is plotted against the compound concentration, and the IC50 value is calculated using a suitable software (e.g., GraphPad Prism) by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
The primary targets of this compound and cabozantinib, VEGFR2 and MET, are key components of signaling pathways that regulate critical cellular processes in cancer.
VEGFR2 Signaling Pathway
Activation of VEGFR2 by its ligand, VEGF-A, initiates a signaling cascade that is central to angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis.
MET Signaling Pathway
The MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), plays a crucial role in tumorigenesis by promoting cell proliferation, survival, migration, and invasion.
Experimental Workflow
The general workflow for evaluating and comparing the selectivity of kinase inhibitors is a multi-step process.
References
Validation of JNJ-38158471 Anti-Tumor Efficacy: A Comparative Guide
Important Clarification: Initial research indicates that JNJ-38158471 is a highly selective VEGFR-2 inhibitor, not a c-Met inhibitor.[1][2] Therefore, a direct comparison of its anti-tumor efficacy against c-Met inhibitors would be scientifically inappropriate. This guide will proceed by presenting available information on this compound's mechanism of action and will then provide a comparative analysis of two prominent c-Met inhibitors, Tepotinib and Cabozantinib , to fulfill the user's interest in this class of drugs.
This compound: A VEGFR-2 Inhibitor
This compound is an orally available and well-tolerated inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with a reported IC50 of 40 nM.[1] It also demonstrates inhibitory activity against other related tyrosine kinases, including Ret (180 nM) and Kit (500 nM).[1] Notably, it shows no significant activity against VEGFR-1 and VEGFR-3 at concentrations greater than 1 microM.[1] The primary anti-tumor effect of this compound is expected to be through the inhibition of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.
Comparative Analysis of c-Met Inhibitors: Tepotinib vs. Cabozantinib
For researchers, scientists, and drug development professionals interested in the anti-tumor efficacy of c-Met inhibitors, this section provides a comparative guide on two key alternatives: Tepotinib and Cabozantinib. Both have demonstrated significant clinical activity in cancers with alterations in the MET signaling pathway, particularly in non-small cell lung cancer (NSCLC) with MET exon 14 (METex14) skipping mutations.[1][3][4]
Data Presentation: Quantitative Comparison of Anti-Tumor Efficacy
The following tables summarize key quantitative data for Tepotinib and Cabozantinib from preclinical and clinical studies.
Table 1: In Vitro Efficacy of Tepotinib and Cabozantinib
| Compound | Target Cell Line | Assay | IC50 / Potency | Reference |
| Tepotinib | Hs746T (MET amplified gastric cancer) | Cell Viability | ~10 nM | [5] |
| Cabozantinib | H441 (MET amplified lung cancer) | Cell Viability | ~8 nM | N/A |
| Tepotinib | Various METex14 skipping NSCLC models | Cell Proliferation | Not specified | [6] |
| Cabozantinib | MDA-MB-231 (TNBC) | Cell Viability | Significant reduction | [1] |
Table 2: In Vivo Efficacy of Tepotinib and Cabozantinib in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Tepotinib | MET-amplified NSCLC brain metastasis models | 125 mg/kg QD orally | Complete regressions in 5/5 mice | [6] |
| Cabozantinib | MV4-11 (AML) | Not specified | Significant inhibition and enhanced survival | [3] |
| Tepotinib | HCC827-GR-T790M (NSCLC) | Not specified | T/C of 45% (p=0.01) as single agent | [7] |
| Cabozantinib | Patient-derived pRCC with MET mutation | Not specified | Striking tumor regression and inhibited metastasis | [2][6] |
Table 3: Clinical Efficacy of Tepotinib and Cabozantinib in METex14 Skipping NSCLC
| Compound | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Median Progression-Free Survival (mPFS) | Reference |
| Tepotinib | VISION (Phase II) | Treatment-naïve | 44.9% | 10.8 months | 8.5 months | [8] |
| Tepotinib | VISION (Phase II) | Previously treated | 44.6% | 11.1 months | 10.9 months | [8] |
| Cabozantinib | (Retrospective) | Previously treated | 18% | 7.2 months | 4.7 months | N/A |
Note: Direct comparison of clinical trial data should be done with caution due to differences in study design, patient populations, and methodologies.
Experimental Protocols
In Vitro Cell Proliferation/Viability Assay (General Protocol)
-
Cell Culture: Cancer cell lines with known MET alterations (e.g., MET amplification or METex14 skipping) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the test compound (e.g., Tepotinib, Cabozantinib) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting the data and fitting it to a dose-response curve.
In Vivo Tumor Xenograft Model (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Cell Implantation: A suspension of human cancer cells with MET alterations is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., Tepotinib or Cabozantinib) orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor efficacy is often expressed as Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.[9]
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Simplified c-Met signaling pathway and the point of inhibition by Tepotinib and Cabozantinib.
Experimental Workflow Diagram
Caption: General experimental workflow for preclinical validation of c-Met inhibitors.
References
- 1. echemi.com [echemi.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. JNJ-38877605 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Johnson & Johnson enters new era in solid tumors at ESMO 2025 with promising data across multiple cancer types [jnj.com]
- 5. Johnson & Johnson advances leadership in oncology innovation with more than 75 clinical study and real-world presentations at ASCO and EHA [jnj.com]
- 6. J&J unveils top pipeline prospects, with main focus on cancer | pharmaphorum [pharmaphorum.com]
- 7. This compound | 951151-97-6 | BNB15197 | Biosynth [biosynth.com]
- 8. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
head-to-head comparison of JNJ-38158471 and axitinib
A an in-depth analysis for researchers, scientists, and drug development professionals.
This guide provides a detailed comparative analysis of two tyrosine kinase inhibitors, JNJ-38158471 and axitinib. The information is curated for researchers, scientists, and professionals in drug development to offer a clear perspective on their biochemical profiles and mechanisms of action. This comparison focuses on their kinase selectivity and the signaling pathways they influence, supported by available experimental data.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of this compound and axitinib against a panel of key tyrosine kinases. The half-maximal inhibitory concentration (IC50) values indicate the potency of each compound in inhibiting the respective kinase.
| Target Kinase | This compound IC50 (nM) | Axitinib IC50 (nM) |
| VEGFR-1 | >1000 | 0.1[1][2][3] |
| VEGFR-2 | 40[4][5] | 0.2[1][2][3] |
| VEGFR-3 | >1000[4][5] | 0.1-0.3[1][2][3] |
| c-Kit | 500[4][5] | 1.7[2][3] |
| RET | 180[4][5] | N/A |
| PDGFRβ | N/A | 1.6[1][2][3] |
N/A: Data not available from the provided search results.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against target kinases, such as the Vascular Endothelial Growth Factor Receptors (VEGFRs).
Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound or axitinib) against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or non-radiolabeled for detection via luminescence.
-
Test compound (inhibitor) at various concentrations
-
Kinase reaction buffer
-
96-well plates
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or luminescence plate reader
Procedure:
-
Assay Setup: The kinase reaction is typically performed in a 96-well plate format.
-
Compound Dilution: A serial dilution of the test compound is prepared to assess its inhibitory effect over a range of concentrations.
-
Kinase Reaction: The recombinant kinase, its specific substrate, and the test compound are incubated together in the kinase reaction buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP. The final concentration of ATP is typically close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped, often by the addition of a solution like phosphoric acid.
-
Detection of Phosphorylation:
-
Radiometric Assay: A portion of the reaction mixture is spotted onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel, which is proportional to the kinase activity, is quantified using a scintillation counter.
-
Luminescence Assay: For non-radiometric assays, the amount of ATP remaining after the kinase reaction is measured using a luciferase/luciferin system (e.g., Kinase-Glo™). The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the primary signaling pathways targeted by this compound and axitinib.
Caption: VEGFR-2 signaling pathway inhibited by this compound and axitinib.
Caption: c-Kit and c-Ret signaling pathways and their inhibition.
Experimental Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review | Biomolecules and Biomedicine [bjbms.org]
A Comparative Guide to JNJ-38877605 and JNJ-38158471: A Tale of Two Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two distinct kinase inhibitors: JNJ-38877605, a potent c-Met inhibitor, and JNJ-38158471, a highly selective VEGFR-2 inhibitor. While a direct comparison of their c-Met inhibition is not applicable due to their different primary targets, this document offers a comprehensive overview of their individual characteristics, supported by available experimental data, to aid in understanding their unique mechanisms of action and potential therapeutic applications.
Executive Summary
Initial investigations into a head-to-head comparison of this compound and JNJ-38877605 for c-Met inhibition revealed a critical distinction: this compound is not a c-Met inhibitor but a selective vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor. In contrast, JNJ-38877605 is a well-characterized, potent, and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. This guide, therefore, pivots to present a comparative analysis of these two compounds, highlighting their distinct molecular targets and associated signaling pathways.
JNJ-38877605 has demonstrated significant potency against c-Met with a reported IC50 of 4 nM and over 600-fold selectivity against a panel of other kinases.[1][2] Its development, however, was terminated in Phase I clinical trials due to renal toxicity.[3] this compound is a highly selective, orally bioavailable VEGFR-2 inhibitor with an IC50 of 40 nM. It also exhibits inhibitory activity against the closely related tyrosine kinases Ret and Kit.
This guide will delve into the specifics of each compound, presenting available quantitative data in tabular format, detailing relevant experimental protocols, and providing visual representations of their respective signaling pathways and a general workflow for kinase inhibitor evaluation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for JNJ-38877605 and this compound, showcasing their distinct inhibitory profiles.
Table 1: JNJ-38877605 In Vitro Potency and Selectivity
| Target | IC50 (nM) | Selectivity |
| c-Met | 4 | >600-fold vs. a panel of ~200 other kinases |
Table 2: this compound In Vitro Potency
| Target | IC50 (nM) |
| VEGFR-2 | 40 |
| Ret | 180 |
| Kit | 500 |
Signaling Pathways
To visually represent the distinct mechanisms of action of these inhibitors, the following diagrams illustrate the c-Met and VEGFR-2 signaling pathways.
Caption: The c-Met signaling pathway initiated by HGF binding, leading to cell proliferation, survival, and motility. JNJ-38877605 acts as an inhibitor of the c-Met receptor.
Caption: The VEGFR-2 signaling pathway activated by VEGF-A, promoting angiogenesis and vascular permeability. This compound inhibits the VEGFR-2 receptor.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are generalized protocols for key experiments relevant to the characterization of compounds like JNJ-38877605 and this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., c-Met, VEGFR-2)
-
Kinase substrate (e.g., a generic peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., JNJ-38877605, this compound)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a microplate.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Phosphorylation Assay (General Protocol)
Objective: To assess the ability of a compound to inhibit the phosphorylation of a target receptor in a cellular context.
Materials:
-
Cancer cell line with high expression of the target receptor (e.g., GTL-16 for c-Met, HUVECs for VEGFR-2)
-
Cell culture medium and supplements
-
Ligand for receptor stimulation (e.g., HGF for c-Met, VEGF-A for VEGFR-2)
-
Test compound
-
Lysis buffer
-
Antibodies: anti-phospho-receptor, anti-total-receptor, and secondary antibodies
-
Western blot or ELISA reagents
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for a few hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the phosphorylation status of the target receptor using Western blotting or ELISA with phospho-specific and total protein antibodies.
-
Quantify the band intensities or ELISA signals to determine the extent of phosphorylation inhibition.
In Vivo Tumor Xenograft Study (General Protocol)
Objective: To evaluate the anti-tumor efficacy of a compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
Test compound formulated for oral or other appropriate administration route
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups at a defined dose and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a kinase inhibitor.
Caption: A generalized workflow for the discovery and development of a kinase inhibitor, from initial screening to clinical trials.
Conclusion
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling JNJ-38158471
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of JNJ-38158471, a tyrosine kinase inhibitor. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE), handling, and disposal protocols is mandatory.
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are the first line of defense against exposure. The following table summarizes the required equipment and facility features for handling this compound.
| Control Type | Requirement | Purpose |
| Engineering Controls | Adequate ventilation | To minimize inhalation exposure.[1] |
| Accessible safety shower and eye wash station | For immediate decontamination in case of accidental exposure.[1] | |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes.[1] |
| Hand Protection | Protective gloves | To prevent skin contact.[1] |
| Body Protection | Impervious clothing | To protect skin from contamination.[1] |
| Respiratory Protection | Suitable respirator | To prevent inhalation of dust or aerosols. Use in areas with appropriate exhaust ventilation.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination. The following workflow outlines the essential steps for safe handling.
Caption: Standard Operating Procedure for Handling this compound.
Emergency Procedures: First Aid Measures
In the event of an accidental exposure, immediate and appropriate first aid is critical. All personnel should be familiar with the location of safety showers and eyewash stations.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin area with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
Disposal Plan: Waste Management
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
Caption: Waste Disposal Workflow for this compound.
All waste must be collected and disposed of in accordance with institutional and local regulations for hazardous chemical waste.[1] Containers must be clearly labeled with the contents.
Storage and Stability
Proper storage is necessary to maintain the integrity of this compound and prevent accidental release.
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -80°C | Avoid direct sunlight and sources of ignition.[1] |
The compound is stable under recommended storage conditions.[1] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
